2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-hydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-6-4-2-1-3-5(6)7-9-10-8(13)12-7/h1-4,11H,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIBKGQKYCFESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425182 | |
| Record name | 6-(5-Sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29638-33-3 | |
| Record name | 6-(5-Sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the NMR Spectral Data of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes experimental data with established spectroscopic principles to offer a detailed interpretation of the molecule's ¹H and ¹³C NMR spectra. Beyond a mere presentation of data, this guide delves into the structural nuances revealed by NMR, including the significant aspect of thiol-thione tautomerism, and provides expert insights into the rationale behind spectral assignments.
Molecular Structure and Spectroscopic Preliminaries
The compound this compound, with the chemical formula C₈H₆N₂O₂S, features a phenol ring connected to a 1,3,4-oxadiazole-2-thiol moiety. This structure presents a fascinating case for NMR spectroscopy due to the presence of an aromatic system, exchangeable protons, and the potential for tautomerism.
The synthesis of this compound is typically achieved through the reaction of 2-hydroxybenzohydrazide with carbon disulfide in the presence of a base like potassium hydroxide. The resulting structure's integrity is then confirmed using various spectroscopic techniques, with NMR being paramount for detailed structural elucidation in solution.
Thiol-Thione Tautomerism
A critical aspect of the molecular structure of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is influenced by factors such as the solvent and temperature. The presence of both tautomers in solution can lead to a more complex NMR spectrum than anticipated from a single static structure. This guide will explore the evidence for this tautomerism as observed in the NMR data.
Caption: Thiol-Thione Tautomerism in this compound.
Experimental ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environment within the molecule. The data presented here is a synthesis of reported values, primarily recorded in deuterated chloroform (CDCl₃).[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| 6.8 - 7.8 | Multiplet | 4H | Ar-H | Protons of the phenolic ring. |
| 10.4 | Singlet | 1H | Ar-OH | Phenolic hydroxyl proton. |
| 10.9 | Singlet | 1H | -SH / -NH | Thiol proton (thiol form) or N-H proton (thione form). |
| 3.5 | Singlet | - | -SH | Attributed to the thiol proton, indicating tautomerism. |
Analysis of the Aromatic Region (δ 6.8-7.8 ppm)
The four protons on the 2-hydroxyphenyl ring are chemically non-equivalent and exhibit complex spin-spin coupling, resulting in a series of overlapping multiplets in the range of δ 6.8 to 7.8 ppm. A higher resolution instrument would be necessary to resolve the individual coupling constants and definitively assign each proton. The electron-donating hydroxyl group and the electron-withdrawing oxadiazole ring influence the chemical shifts of these aromatic protons.
The Exchangeable Protons: -OH, -SH, and Evidence for Tautomerism
The ¹H NMR spectrum displays distinct signals for the exchangeable protons. The phenolic hydroxyl proton appears as a singlet at a downfield chemical shift of δ 10.4 ppm, which is characteristic for protons involved in hydrogen bonding.[1]
The presence of two signals at δ 10.9 ppm and δ 3.5 ppm attributed to the mercapto group is strong evidence for the thiol-thione tautomerism.[1] The signal at δ 10.9 ppm can be assigned to the -SH proton of the thiol tautomer or the N-H proton of the thione tautomer, both of which would be expected to be deshielded. The sharper signal at δ 3.5 ppm is more consistent with a thiol (-SH) proton that is less involved in hydrogen bonding or is in a different chemical environment due to the tautomeric equilibrium. The presence of both signals suggests that both tautomers coexist in the CDCl₃ solution.
Experimental ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The following data has been reported for this compound in CDCl₃.[1]
| Chemical Shift (δ) ppm | Assignment | Notes |
| 123.18 | Ar-CH | Aromatic methine carbon. |
| 124.57 | Ar-CH | Aromatic methine carbon. |
| 125.71 | Ar-CH (2C) | Two overlapping aromatic methine carbons. |
| 126.83 | Ar-CH | Aromatic methine carbon. |
| 129.54 | Ar-C | Quaternary aromatic carbon. |
| ~159.7 | C2-Oxadiazole | Carbon of the oxadiazole ring attached to the phenol. |
| ~178.8 | C5-Oxadiazole | Carbon of the oxadiazole ring attached to the sulfur (C=S). |
Analysis of the Aromatic Carbons (δ 123-130 ppm)
The signals for the aromatic carbons appear in the expected region of δ 123-130 ppm. The signal at δ 129.54 ppm is assigned to the quaternary carbon of the phenol ring attached to the oxadiazole moiety. The other signals correspond to the four methine carbons of the aromatic ring. A definitive assignment of each carbon would require two-dimensional NMR experiments such as HSQC and HMBC.
The Oxadiazole Ring Carbons
The two carbons of the 1,3,4-oxadiazole ring are highly deshielded and appear at δ ~159.7 ppm and δ ~178.8 ppm. The carbon at δ ~159.7 ppm is assigned to the C2 position, which is attached to the phenolic ring. The significantly downfield signal at δ ~178.8 ppm is characteristic of a thiocarbonyl carbon (C=S) and is therefore assigned to the C5 position in the thione tautomer, which is often the major tautomer in such systems.[2][3] This further supports the existence of the thione form in solution.
Recommended Experimental Protocols
To obtain high-quality NMR data for this compound and similar compounds, the following experimental workflow is recommended.
Caption: Recommended workflow for NMR analysis.
Conclusion
The NMR spectral data of this compound provides a detailed fingerprint of its molecular structure. The ¹H NMR spectrum clearly identifies the aromatic and exchangeable protons, and critically, offers strong evidence for the presence of thiol-thione tautomerism in solution. The ¹³C NMR spectrum complements this by identifying all the carbon environments, with the downfield shift of one of the oxadiazole carbons providing further support for the predominance of the thione tautomer. For unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended. This guide serves as a valuable resource for researchers working with this and structurally related compounds, providing a solid foundation for spectral interpretation and further structural studies.
References
[4] ResearchGate. (2021). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Available at: [Link]
[1] Research Inventy. (n.d.). Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. Available at: [Link]
[5] ResearchGate. (2025). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available at: [Link]
[6] ResearchGate. (n.d.). Structure of the 2-(5-mercapto-1,3,4-oxadiazol-2-yl) phenol (MODP) (a) and complexes (b). Available at: [Link]
[7] SpectraBase. (n.d.). 2-Phenyl-5-(2-thienyl)-1,3,4-oxadiazole. Available at: [Link]
[8] Taylor & Francis Online. (n.d.). 13c nmr study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available at: [Link]
[2] National Center for Biotechnology Information. (2021). Synthesis and Screening of New[4][5][6]Oxadiazole,[1][4][6]Triazole, and[1][4][6]Triazolo[4,3-b][1][4][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Available at: [Link]
[9] National Center for Biotechnology Information. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available at: [Link]
[10] National Center for Biotechnology Information. (2024). Synthesis of designed new 1,3,4-oxadiazole functionalized pyrano [2,3-f] chromene derivatives and their antimicrobial activities. Available at: [Link]
[11] ResearchGate. (2025). Theoretical Investigation of 2‐(5‐Mercapto‐1,3,4‐oxadiazol‐2‐yl)phenol and Some Metal Complexes: Thermodynamics, Antimicrobial Potential, and Nonlinear Optical Properties. Available at: [Link]
[12] MDPI. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Available at: [Link]
[13] National Center for Biotechnology Information. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Available at: [Link]
[3] Société Chimique de Tunisie. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FLUORINATED 1,3,4-OXADIAZOLE-2-THIONES. Available at: [Link]
Iraqi Academic Scientific Journals. (n.d.). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Available at: [Link]
[14] SpectraBase. (n.d.). 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole. Available at: [Link]
[15] ResearchGate. (2016). 1,3 4 oxadiazole. Available at: [Link]
[16] Chulalongkorn University Digital Collections. (2020). Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. Available at: [Link]
Indian Journal of Chemistry. (n.d.). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Available at: [Link]
[17] International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Available at: [Link]
[18] International Journal of ChemTech Research. (n.d.). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. Available at: [Link]
Sources
- 1. researchinventy.com [researchinventy.com]
- 2. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sctunisie.org [sctunisie.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of designed new 1,3,4-oxadiazole functionalized pyrano [2,3-f] chromene derivatives and their antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 17. asianpubs.org [asianpubs.org]
- 18. ijari.org [ijari.org]
An In-depth Technical Guide to the Solubility Profiling of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol
Foreword: The Imperative of Solubility in Drug Discovery
In the landscape of modern drug development, the intrinsic properties of a candidate molecule are as critical as its pharmacological activity. Among these, aqueous solubility stands as a paramount gatekeeper to clinical success. A compound's inability to adequately dissolve in physiological media can precipitate a cascade of downstream challenges, from poor absorption and bioavailability to inconsistent in vitro assay results and formidable formulation hurdles. This guide is dedicated to the comprehensive solubility assessment of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol, a heterocyclic entity of significant interest. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antioxidant and anti-inflammatory properties.[1][2] Understanding the solubility profile of this specific derivative is, therefore, a critical step in unlocking its therapeutic potential.
This document eschews a one-size-fits-all template. Instead, it is structured to provide a logical and scientifically rigorous exploration of solubility, tailored to the unique physicochemical characteristics of this compound. We will delve into the "why" behind each methodological choice, grounding our protocols in established principles and regulatory expectations to ensure the generation of trustworthy and actionable data.
Molecular Architecture and Its Solubility Implications
The solubility of a compound is intrinsically linked to its molecular structure. A cursory analysis of this compound reveals several key features that are predicted to govern its solubility behavior.
-
Ionizable Groups: The molecule possesses two key ionizable protons: the phenolic hydroxyl (-OH) group and the mercapto (-SH) group on the oxadiazole ring. The acidity of these protons (their pKa values) will dictate the molecule's charge state across a range of pH values. As a general rule, the ionized (salt) form of a molecule is significantly more soluble in aqueous media than its neutral form. Therefore, we can anticipate a strong pH-dependent solubility profile.
-
Thiol-Thione Tautomerism: The mercapto group can exist in tautomeric equilibrium with a thione form.[3] This equilibrium can be influenced by the solvent environment and pH, potentially impacting crystal packing and, consequently, the energy required to dissolve the solid-state material.
-
Aromatic and Heterocyclic Rings: The presence of a phenyl ring and an oxadiazole ring contributes to the molecule's rigidity and potential for π-π stacking interactions in the solid state. These forces must be overcome by solvent-solute interactions for dissolution to occur.
This initial analysis informs our experimental design, placing a strong emphasis on pH-controlled studies to fully characterize the solubility landscape of this compound.
Caption: Key structural features of the target molecule.
Foundational Solubility Assessment: Kinetic vs. Thermodynamic Approaches
Solubility can be measured under two distinct conditions: kinetic and thermodynamic.[4][5] Both provide valuable, albeit different, insights, particularly in the early stages of drug discovery.
-
Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions.[5][6] Typically, a concentrated solution of the compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer.[4][6] The point at which the compound precipitates is its kinetic solubility. This high-throughput method is invaluable for early-stage screening, providing a rapid assessment of a compound's propensity to remain in solution under conditions that mimic dose administration simulations. However, it can often overestimate the true solubility as it starts from a dissolved state.[7]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a saturated solution's concentration when equilibrium has been reached between the dissolved and undissolved compound.[4][8] This is typically determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period (e.g., 24-48 hours).[4] While more time and resource-intensive, this value is the gold standard for regulatory submissions (e.g., for Biopharmaceutics Classification System (BCS) determination) and for understanding the true driving force for dissolution.[9][10][11]
For a comprehensive profile of this compound, we recommend a tiered approach: an initial kinetic screen to guide subsequent, more rigorous thermodynamic studies.
Caption: Recommended solubility testing workflow.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating. The inclusion of specific quality control steps and clear analytical endpoints is paramount for generating trustworthy data.
Protocol for Kinetic Solubility Determination
Causality: This method rapidly identifies potential solubility liabilities. By starting with a DMSO stock, we bypass the dissolution energy of the crystal lattice, focusing on the compound's behavior once in solution. The use of multiple pH buffers is critical for an ionizable molecule like ours.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 96-well microplate, dispense 198 µL of a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) into respective wells. This reflects key physiological pH values.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%. Mix vigorously for 1-2 hours at room temperature.[12]
-
Precipitation Detection: Analyze the plate using a nephelometric or turbidimetric plate reader to detect light scattering caused by precipitate formation.
-
Quantification (Optional but Recommended): For a more quantitative result, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the supernatant/filtrate is determined by LC-MS/MS or HPLC-UV.[4]
Protocol for Thermodynamic (Equilibrium) Solubility Determination
Causality: This "shake-flask" method determines the true equilibrium solubility, a critical parameter for BCS classification and formulation development.[6][12] The extended equilibration time ensures that the system reaches a steady state between the solid and dissolved forms.
Methodology:
-
System Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials containing 1 mL of the selected aqueous buffers (pH 1.2, 4.5, 6.8 as per ICH guidelines for BCS).[13] Ensure enough solid is present that some remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Allow the system to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).
-
Sample Preparation: After equilibration, carefully withdraw an aliquot from each vial, ensuring no solid particles are transferred. Filter the aliquot through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved solids.
-
Quantification: Accurately dilute the filtrate with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve prepared from the same compound.[8]
Data Presentation and Interpretation
Quantitative data should be presented clearly to facilitate analysis and decision-making.
Table 1: Hypothetical Solubility Data for this compound
| Assay Type | pH of Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | BCS Classification |
| Kinetic | 7.4 | 25 | >100 | >510 | - |
| Thermodynamic | 1.2 | 37 | 5 | 25.5 | Low Solubility |
| Thermodynamic | 4.5 | 37 | 25 | 127.4 | Low Solubility |
| Thermodynamic | 6.8 | 37 | 150 | 764.5 | High Solubility* |
*Note: "High Solubility" classification according to ICH M9 guidelines depends on the highest therapeutic dose.[9][13] For a hypothetical 50 mg dose, solubility >200 µg/mL (50 mg / 250 mL) would be required across the pH range. In this example, the compound would be classified as low solubility.
Interpreting the Results:
The hypothetical data in Table 1 illustrates the profound impact of pH. The low solubility at acidic pH (1.2 and 4.5) suggests that the neutral form of the molecule predominates and is poorly soluble. The significant increase in solubility at pH 6.8 suggests the deprotonation of either the phenol or thiol group, forming a more soluble anionic species. This profile is critical for predicting oral absorption; low solubility in the acidic environment of the stomach could be a limiting factor, with potential for improved dissolution in the more neutral environment of the small intestine.
Factors Influencing Solubility: A Deeper Dive
Beyond pH, several other factors can influence the solubility of this compound and should be considered in advanced studies.
-
Temperature: For most solid compounds, solubility increases with temperature, although this relationship must be determined empirically.[14][15]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility.
-
Common Ion Effect: If formulating with salts or using buffers, the presence of a common ion can suppress the dissolution of an ionic compound.[16]
-
Excipients: In a final formulation, excipients such as surfactants, co-solvents, and complexing agents can be used to enhance the solubility of a poorly soluble drug.[17]
Caption: Intrinsic and extrinsic factors governing solubility.
Conclusion: From Data to Development Strategy
A thorough understanding of the solubility of this compound is not an academic exercise; it is a fundamental prerequisite for its successful development as a therapeutic agent. The methodologies outlined in this guide provide a robust framework for generating high-quality, reliable solubility data. By elucidating the pH-dependent profile and establishing the thermodynamic solubility limit, researchers can make informed decisions regarding formulation strategies, predict potential bioavailability challenges, and ultimately de-risk the progression of this promising compound from the laboratory to the clinic.
References
-
Abed, S. J., & Ahmad, M. R. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Ibn Al-Haitham Journal for Pure and Applied Sciences, 37(4). [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Petrova, G. P., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 1999. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Vinjavarapu, S., et al. (2020). Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. Thai Journal of Pharmaceutical Sciences, 44(1), 52-65. [Link]
-
ResearchGate. (n.d.). Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. Retrieved from [Link]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5550-5552.
-
Research Inventy. (n.d.). Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of the 2-(5-mercapto-1,3,4-oxadiazol-2-yl) phenol (MODP) (a) and complexes (b). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2018). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
ResearchGate. (n.d.). Some Factors Affecting the Solubility of Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
-
Emam, F., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393. [Link]
-
U.S. Pharmacopeia. (2023). <1236> Solubility Measurements. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
ResearchGate. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]
-
Krug, M. (2020, November 2). Factors Affecting Solubility - AP Chemistry Complete Course - Lesson 10.3. YouTube. [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]
-
Agilent. (n.d.). Technical Note: Solubility Measurements. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. [Link]
-
MDPI. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. [Link]
-
Semantic Scholar. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
MDPI. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchinventy.com [researchinventy.com]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. asianpubs.org [asianpubs.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. evotec.com [evotec.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. uspnf.com [uspnf.com]
- 11. â©1236⪠Solubility Measurements [doi.usp.org]
- 12. enamine.net [enamine.net]
- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. brieflands.com [brieflands.com]
Introduction: The 1,3,4-Oxadiazole Scaffold - A Privileged Motif in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activities of 1,3,4-Oxadiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, which has emerged as a cornerstone in modern drug discovery.[1][2] Its rigid, planar structure and favorable physicochemical properties, such as metabolic stability and the ability to engage in hydrogen bonding, make it an important pharmacophore.[2][3] The 1,3,4-oxadiazole ring is considered a bioisostere of amide and ester functionalities, offering improved pharmacokinetic profiles.[2] This versatility has led to its incorporation into a wide array of therapeutic agents, demonstrating a remarkable spectrum of biological activities.[4][5] Marketed drugs such as the antiretroviral Raltegravir (HIV integrase inhibitor), the antihypertensive Tiodazosin, and the anticancer agent Zibotentan feature this core structure, underscoring its clinical significance.[4][5] This guide provides a detailed exploration of the key biological activities of 1,3,4-oxadiazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Core Synthetic Strategy: A Gateway to Chemical Diversity
The development of novel 1,3,4-oxadiazole derivatives hinges on efficient and versatile synthetic methodologies. One of the most prevalent and reliable routes involves the dehydrative cyclization of acylhydrazides.[6][7] This approach allows for the introduction of diverse substituents at the 2 and 5 positions of the oxadiazole ring, which is crucial for tuning the compound's biological activity.
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
The causality behind this common two-step protocol lies in its reliability and the commercial availability of a vast library of starting materials (carboxylic acids and their derivatives).
Step 1: Synthesis of N'-acyl-benzohydrazide Intermediate. The initial step involves the formation of a diacylhydrazine intermediate. This is typically achieved by reacting a primary acid hydrazide with an acyl chloride or a carboxylic acid. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the acylating agent, forming a stable amide bond.
Step 2: Oxidative Cyclization to form the 1,3,4-Oxadiazole Ring. The diacylhydrazine intermediate is then subjected to dehydrative cyclization. Reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are commonly employed.[6][7] These strong dehydrating agents facilitate the intramolecular nucleophilic attack of the carbonyl oxygen onto the other carbonyl carbon, followed by the elimination of a water molecule to form the stable, aromatic 1,3,4-oxadiazole ring. The choice of cyclizing agent is critical; POCl₃, for instance, is highly effective but requires careful handling due to its reactivity.
Caption: General workflow for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.
Section 1: Anticancer Activity
1,3,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.[4][8] Their ability to inhibit key enzymes and growth factors involved in cancer progression makes them a subject of intense research.[9]
Mechanism of Action
The anticancer effects of 1,3,4-oxadiazoles are multifaceted. Many derivatives function by targeting specific enzymes or pathways crucial for tumor cell survival and proliferation.[9]
-
Enzyme Inhibition: Certain derivatives have been shown to inhibit enzymes like matrix metalloproteinases (MMP), which are involved in tumor invasion and metastasis. For example, some compounds exhibit potent MMP-9 inhibition.[10] Other targeted enzymes include thymidylate synthase, histone deacetylases (HDACs), and topoisomerase II.[9]
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis). This is often achieved by disrupting the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the subsequent activation of executioner caspases, such as caspase-3.[10]
-
Cell Cycle Arrest: Many 1,3,4-oxadiazole compounds can halt the cell cycle at specific checkpoints, most commonly the G0/G1 phase, thereby preventing cancer cell proliferation.[10]
Caption: Key anticancer mechanisms of 1,3,4-oxadiazole derivatives.
Quantitative Data: In Vitro Cytotoxicity
The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound ID | Cell Line | Target/Activity | IC₅₀ (µM) | Reference |
| 4h | A549 (Lung) | Cytotoxicity | <0.14 | [10] |
| 4h | MMP-9 | Enzyme Inhibition | 1.65 | [10] |
| 4l | MMP-9 | Enzyme Inhibition | 2.55 | [10] |
| Compound 89 | MCF-7 (Breast) | Cytotoxicity | 1.09 | [1] |
| Compound 91 | HUVEC | Anti-tumor | 1.16 | [1] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[11][12] The rationale is that metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment. This initial growth period ensures cells are in a healthy, exponential growth phase before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole test compounds in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the treated plates for a specified duration (e.g., 48 or 72 hours). This period must be long enough to observe the compound's effect on cell proliferation and viability.
-
MTT Addition: Add a sterile MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT.
-
Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Section 2: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat pathogenic microbes.[13][14] 1,3,4-oxadiazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[5][14]
Mechanism of Action
The antimicrobial action of 1,3,4-oxadiazoles can be attributed to several factors. The toxophoric -N=C-O- linkage within the ring is thought to interact with nucleophilic centers in microbial cells, disrupting essential cellular processes.[15] A key bacterial target for some derivatives is DNA gyrase (topoisomerase II), an enzyme critical for DNA replication.[13] Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death. Some compounds also show efficacy against drug-resistant strains and can prevent or disrupt biofilm formation, a critical virulence factor in many chronic infections.[15]
Quantitative Data: Antimicrobial Potency
Antimicrobial activity is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[16]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Nalidixic acid hybrids | Pseudomonas aeruginosa | Comparable to Ciprofloxacin | [13] |
| Nalidixic acid hybrids | Staphylococcus aureus | Comparable to Amoxicillin | [13] |
| Indole derivatives | Xanthomonas oryzae | ~100 | [5] |
| Thiadiazole-oxadiazole hybrids | S. aureus (7 strains) | 4 - 32 | [15] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized and quantitative technique used to determine the MIC of an antimicrobial agent.[16][17] Its advantage lies in providing a numerical MIC value, which is more informative than the qualitative results from disk diffusion assays.[17][18]
-
Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration (typically ~5 x 10⁵ CFU/mL). The accuracy of this starting concentration is critical for reproducibility.
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the 1,3,4-oxadiazole compound in the broth. This creates a gradient of decreasing drug concentrations across the plate.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no drug) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can also be determined spectrophotometrically using a plate reader.
Section 3: Anti-inflammatory and Analgesic Activities
Many 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][19]
Mechanism of Action
The primary mechanism for the anti-inflammatory effect of many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2] The COX-2 enzyme is inducible and its expression is upregulated at sites of inflammation, where it mediates the production of prostaglandins that cause pain and swelling. Selective inhibition of COX-2 over COX-1 is a key goal in developing safer anti-inflammatory drugs, as COX-1 has a protective role in the gastric mucosa. Molecular docking studies have confirmed that 1,3,4-oxadiazole derivatives can bind effectively within the active site of the COX-2 enzyme.[2]
Section 4: Anticonvulsant Activity
Epilepsy is a widespread neurological disorder, and the search for new antiepileptic drugs with better efficacy and fewer side effects is ongoing.[20] 1,3,4-oxadiazole derivatives have emerged as a promising class of anticonvulsant agents.[1][21]
Mechanism of Action
The anticonvulsant activity of these compounds is often evaluated using models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[22] While the exact mechanisms can vary, a prominent theory involves the modulation of neurotransmitter systems. Some derivatives show a strong binding affinity for the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain.[22] By enhancing GABAergic inhibition, these compounds can suppress the aberrant neuronal firing that leads to seizures.
Conclusion and Future Outlook
The 1,3,4-oxadiazole scaffold is undeniably a "privileged" structure in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including significant anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The ongoing research into structure-activity relationships continues to refine the design of new compounds with enhanced efficacy and improved safety profiles.[5] The ability to readily synthesize diverse libraries of these compounds ensures that the 1,3,4-oxadiazole core will remain a focal point of drug discovery and development for years to come, holding promise for new treatments against a wide range of human diseases.
References
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). MDPI. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Open Access Journals - Research and Reviews. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022-09-02). Taylor & Francis Online. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021-07-01). MDPI. [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021-10-21). Biointerface Research in Applied Chemistry. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021-06-29). PubMed. [Link]
-
Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016. PubMed. [Link]
-
In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed. [Link]
-
Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2024-06-18). DovePress. [Link]
-
Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. PubMed. [Link]
-
Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]
-
Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. PubMed. [Link]
-
1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. PubMed. [Link]
-
Exploring 1,3,4-Oxadiazole Scaffold For Anti-inflammatory And Analgesic Activities: A Review Of Literature From 2005-2016. ResearchGate. [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021-08-13). Integra Biosciences. [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021-11-25). MDPI. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2024-01-23). Kosheeka. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014-01-29). Hindawi. [Link]
-
SAR study of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024-04-15). International Journal of Pharmaceutical Research and Applications. [Link]
-
Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. (2020-11-15). PubMed. [Link]
-
Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2024-03-27). ResearchGate. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022-06-12). Journal of Chemical Reviews. [Link]
-
Antimicrobial Susceptibility Testing. Apec.org. [Link]
-
(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF 1, 3, 4-OXADIAZOLE DERIVATIVES: A REVIEW OF LITERATURE. ResearchGate. [Link]
-
ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences & Pharma Research. [Link]
-
Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. (2023-10-13). ACS Publications. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019-07-11). ACS Omega. [Link]
-
A Comprehensive Review on Synthetic Approaches and Biological Activities of 1,3,4-oxadiazole. (2022-12-01). Bentham Science. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021-02-19). MDPI. [Link]
-
(PDF) Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Bentham Science. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2020-09-01). Future Medicine. [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Luxembourg Bio Technologies. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ijmspr.in [ijmspr.in]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kosheeka.com [kosheeka.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. integra-biosciences.com [integra-biosciences.com]
- 17. mdpi.com [mdpi.com]
- 18. woah.org [woah.org]
- 19. Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. thieme-connect.de [thieme-connect.de]
- 21. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 22. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol Derivatives
Foreword: The Significance of the 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol Scaffold
The 1,3,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry and materials science, prized for its metabolic stability and favorable electronic properties. When functionalized with a phenolic group at the 2-position and a mercapto group at the 5-position, the resulting scaffold, this compound, becomes a versatile platform for the development of novel therapeutic agents and functional materials. The phenolic hydroxyl group provides a key site for hydrogen bonding interactions, while the mercapto group not only offers another interaction point but also serves as a reactive handle for extensive derivatization. This guide provides an in-depth exploration of the synthesis of this core structure and its subsequent modification, grounded in mechanistic understanding and practical laboratory insights.
Chapter 1: Strategic Overview of the Synthesis
The synthesis of this compound is a well-established, two-step process commencing from readily available salicylic acid derivatives. The overall strategy hinges on the formation of a key intermediate, 2-hydroxybenzohydrazide, followed by a cyclization reaction with carbon disulfide to construct the 1,3,4-oxadiazole ring.
Caption: Overall synthetic workflow for this compound and its derivatives.
Chapter 2: In-Depth Mechanistic Analysis
A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Formation of 2-Hydroxybenzohydrazide
This reaction is a classic nucleophilic acyl substitution. The ester of salicylic acid (e.g., methyl or benzyl salicylate) is treated with hydrazine hydrate. The nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the expulsion of the alcohol or phenoxide leaving group and the formation of the corresponding acylhydrazide. The reaction is typically driven to completion by refluxing in a suitable solvent, such as ethanol.
Step 2: Cyclization with Carbon Disulfide
The formation of the 1,3,4-oxadiazole-2-thiol ring is a fascinating and elegant piece of heterocyclic chemistry. The main route for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the initial reaction between an acylhydrazide and carbon disulfide in a basic alcoholic solution, followed by acidification.[1]
Caption: Mechanistic pathway for the cyclization of 2-hydroxybenzohydrazide with carbon disulfide.
The reaction commences with the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of carbon disulfide in the presence of a strong base like potassium hydroxide. This forms a potassium dithiocarbazate intermediate. Subsequent heating promotes an intramolecular cyclization with the elimination of a molecule of water, leading to the formation of the stable 1,3,4-oxadiazole ring. The final product is obtained as its potassium salt, which is then protonated by acidification to yield the desired this compound.
Chapter 3: Detailed Experimental Protocols
The following protocols are presented as a self-validating system, with detailed steps and characterization data to ensure reproducibility.
Synthesis of 2-Hydroxybenzohydrazide (1)
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser, place benzyl salicylate (1 equivalent) and absolute ethanol.
-
Reaction: Add hydrazine hydrate (99%, 1.5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford pure 2-hydroxybenzohydrazide.
Synthesis of this compound (2)
-
Reagents and Setup: To a solution of 2-hydroxybenzohydrazide (1 equivalent) in absolute ethanol, add potassium hydroxide (1.1 equivalents) and stir until dissolved.
-
Reaction: Add carbon disulfide (1.5 equivalents) dropwise to the solution at room temperature.
-
Reflux: After the addition is complete, heat the mixture to reflux for 8-12 hours. The reaction will typically turn yellow.
-
Work-up: Cool the reaction mixture and reduce the solvent volume under reduced pressure. Dilute the residue with cold water and acidify with dilute hydrochloric acid to a pH of approximately 3-4.[2]
-
Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to yield pure this compound.
| Compound | Starting Material | Reagents | Solvent | Time (h) | Yield (%) | M.P. (°C) |
| 1 | Benzyl Salicylate | Hydrazine Hydrate | Ethanol | 4-6 | ~90 | 145-147 |
| 2 | 2-Hydroxybenzohydrazide | CS₂, KOH, HCl | Ethanol | 8-12 | ~85 | 210-212 |
Table 1: Summary of reaction parameters for the synthesis of the core structure.
Chapter 4: Spectroscopic Characterization and Tautomerism
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The this compound core exhibits interesting tautomeric behavior.
Thiol-Thione Tautomerism
The mercapto-substituted 1,3,4-oxadiazole can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms can be influenced by the solvent and the solid-state packing.[1] Spectroscopic evidence suggests that the ligand often exists in a thiol-thione equilibrium.[3]
Caption: Thiol-thione tautomerism in this compound.
Spectroscopic Signatures
| Technique | Thiol Form (Characteristic Signal) | Thione Form (Characteristic Signal) | This compound (Observed Signals) |
| ¹H NMR | -SH proton (δ 3.5-4.5 ppm) | -NH proton (δ 13-14 ppm) | Phenolic -OH (δ ~10.4 ppm), Aromatic protons (δ 6.8-7.8 ppm), -SH proton (δ ~3.5 ppm), and a downfield -NH proton signal, indicating a tautomeric mixture.[3] |
| ¹³C NMR | C-S carbon | C=S carbon (δ ~178 ppm) | Aromatic carbons, C-2 of oxadiazole (δ ~159.7 ppm), and C-5 of oxadiazole (δ ~178.8 ppm), the latter suggesting a significant contribution from the thione form.[3] |
| FT-IR | C=N stretch (~1610 cm⁻¹) | C=S stretch (~1350 cm⁻¹), N-H stretch (~3100-3300 cm⁻¹) | O-H stretch (~3400 cm⁻¹), N-H stretch, C=N stretch, and C-O-C stretch of the oxadiazole ring. |
Table 2: Key spectroscopic data for the characterization of this compound.
Chapter 5: Derivatization Strategies
The true utility of the this compound scaffold lies in its potential for derivatization, particularly at the nucleophilic sulfur atom.
S-Alkylation/Arylation
The mercapto group can be readily alkylated or arylated by reaction with various electrophiles, such as alkyl or aryl halides, in the presence of a base. This S-substitution is a powerful tool for modulating the physicochemical and biological properties of the molecule.
General Protocol for S-Alkylation:
-
Deprotonation: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMF or acetone) and add a base (e.g., K₂CO₃ or triethylamine, 1.2 equivalents) to deprotonate the thiol.
-
Electrophilic Addition: Add the desired alkyl or aryl halide (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is typically poured into ice water to precipitate the product, which is then filtered, washed, and purified by recrystallization or column chromatography.
For instance, the reaction with ethyl chloroacetate introduces an ester functionality, which can be further modified, for example, by reaction with hydrazine to form a new hydrazide for subsequent heterocycle synthesis.
Chapter 6: Safety and Handling
As a senior scientist, it is imperative to emphasize the critical importance of safety in the laboratory. The synthesis of this compound involves the use of hazardous reagents.
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[4][5] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid inhalation of vapors and direct skin contact.
-
Carbon Disulfide: This is a highly flammable and volatile liquid with a low flash point. It is also toxic and can be absorbed through the skin. All operations involving carbon disulfide must be conducted in a fume hood, away from any potential ignition sources.
-
Potassium Hydroxide: A corrosive solid that can cause severe burns. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Chapter 7: Conclusion and Future Perspectives
The synthetic route to this compound is robust, high-yielding, and provides access to a molecular scaffold of significant interest. The ability to readily derivatize the mercapto group opens up a vast chemical space for the exploration of new drug candidates and functional materials. Future research in this area will likely focus on the development of more diverse libraries of S-substituted derivatives and the evaluation of their biological activities against a range of therapeutic targets, including cancer, infectious diseases, and inflammatory disorders. The insights provided in this guide are intended to empower researchers to confidently and safely explore the rich chemistry of this valuable heterocyclic system.
References
- Abed, S. J., & Ahmad, M. R. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Ibn Al-Haitham Journal for Pure and Applied Sciences, 37(4).
- Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. (2025).
- Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Hydrazine hydrate, 55% (Hydrazine, 35%)
- Patel, D., & Shah, N. (2019). Biological Evaluation of Novel Synthesized 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives.
- Pop, R., Ilici, M., Andoni, M., Bercean, V. N., Muntean, C., Venter, M. M., & Julean, I. (2015). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Acta Chimica Slovenica, 62, 8-14.
- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Research Inventy. (n.d.). Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. International Journal of Engineering and Science, 2(1), 11-19.
- Safety and Handling of Hydrazine. (n.d.).
- Singh, R., et al. (2014). various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 1478-1506.
- Structure of the 2-(5-mercapto-1,3,4-oxadiazol-2-yl) phenol (MODP) (a) and complexes (b). (n.d.).
- Synthesis and Characterization of Some New 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives Based on 3,4,5,6 Tetrachlorophthalimide. (2024). Iraqi Journal of Science.
-
Synthesis and Screening of New[7][8][9]Oxadiazole,[7][9]Triazole, and[7][9]Triazolo[4,3-b][7][9]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Omega, 6(2), 1646-1655.
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules, 27(22), 7805.
- Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. (n.d.). Molecules.
- Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. (2020). Chulalongkorn University Digital Collections.
- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules, 25(22), 5463.
- The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). Journal of Chemical and Pharmaceutical Research.
- US Patent 3,141,022A. (1964). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
- hydrazine hydr
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 3. researchinventy.com [researchinventy.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Action of Mercapto-Oxadiazole Compounds
This guide provides an in-depth exploration of the multifaceted mechanisms of action of mercapto-oxadiazole compounds, a class of heterocyclic molecules that has garnered significant attention in medicinal chemistry. We will dissect the molecular intricacies that underpin their diverse biological activities, offering a resource for researchers, scientists, and drug development professionals. This document moves beyond a mere recitation of facts to provide a narrative grounded in experimental evidence and practical insights.
Introduction to Mercapto-Oxadiazoles: A Scaffold of Therapeutic Promise
The 1,3,4-oxadiazole ring, particularly when substituted with a thiol (mercapto) group, represents a privileged scaffold in drug discovery. The unique electronic and structural features of this moiety—including its ability to participate in hydrogen bonding, coordinate with metal ions, and act as a bioisosteric replacement for other functional groups—confer a remarkable versatility to these compounds. This has led to their investigation and development as potent agents against a spectrum of diseases, including cancer, infectious diseases, and inflammatory disorders. Our exploration will focus on the core mechanisms driving these therapeutic effects.
Unraveling the Anticancer Mechanisms: A Multi-pronged Assault
Mercapto-oxadiazole derivatives have emerged as promising anticancer agents, often exerting their effects through a combination of mechanisms that target the complex signaling networks of cancer cells.
Inhibition of Key Oncogenic Enzymes
A primary strategy through which these compounds exhibit their anticancer activity is the targeted inhibition of enzymes crucial for tumor growth and survival.
-
Carbonic Anhydrase (CA) Inhibition: Several mercapto-oxadiazole derivatives have been identified as potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a critical role in maintaining the acidic tumor microenvironment, which is essential for tumor progression, invasion, and metastasis. By inhibiting these CAs, mercapto-oxadiazoles can disrupt pH regulation in cancer cells, leading to apoptosis.
-
Urease Inhibition: While more commonly associated with their antimicrobial activity, the inhibition of urease by mercapto-oxadiazole compounds also has implications in certain cancers. Urease activity can contribute to pathologies that may increase cancer risk. The proposed mechanism of inhibition often involves the coordination of the thiol group with the nickel ions in the urease active site, effectively blocking substrate access.
Modulation of Cellular Signaling Pathways
Beyond direct enzyme inhibition, mercapto-oxadiazoles can interfere with the intricate signaling cascades that govern cell proliferation, survival, and death.
-
Induction of Apoptosis: A significant body of research demonstrates the ability of these compounds to trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways. Evidence suggests that mercapto-oxadiazoles can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent cell death.
Experimental Workflow: Assessing Apoptosis Induction
The following workflow outlines a standard procedure to determine the pro-apoptotic activity of a novel mercapto-oxadiazole compound.
Caption: Workflow for evaluating the apoptotic effects of mercapto-oxadiazole compounds.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding: Plate cancer cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the mercapto-oxadiazole compound for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants will indicate the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Causality Behind Experimental Choices: Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This dual staining method provides a reliable and quantitative measure of apoptosis induction.
Antimicrobial Mechanisms: A Broad-Spectrum Defense
Mercapto-oxadiazole derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi. Their mechanisms of action in this context are often centered on the disruption of essential microbial processes.
Inhibition of Microbial Enzymes
Similar to their anticancer effects, the antimicrobial properties of these compounds are frequently linked to the inhibition of enzymes that are vital for microbial survival.
-
Bacterial Urease Inhibition: As previously mentioned, urease is a key virulence factor for many pathogenic bacteria, such as Helicobacter pylori. The inhibition of this enzyme by mercapto-oxadiazoles can disrupt the pathogen's ability to colonize and survive in the host.
-
Fungal Ergosterol Biosynthesis Inhibition: Some mercapto-oxadiazole compounds have been shown to interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death.
Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by mercapto-oxadiazoles.
Anti-inflammatory Mechanisms: Quelling the Inflammatory Cascade
The anti-inflammatory properties of mercapto-oxadiazole compounds are primarily attributed to their ability to inhibit key enzymes involved in the inflammatory response.
-
Cyclooxygenase (COX) Inhibition: Certain derivatives have shown selective inhibition of COX-2, the inducible isoform of the cyclooxygenase enzyme that is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. This selective inhibition is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Quantitative Data: Enzyme Inhibition
| Compound Class | Target Enzyme | IC50 Range | Reference |
| Mercapto-oxadiazole derivatives | Carbonic Anhydrase IX | 0.1 - 10 µM | |
| Mercapto-oxadiazole derivatives | Bacterial Urease | 5 - 50 µM | |
| Mercapto-oxadiazole derivatives | Cyclooxygenase-2 (COX-2) | 0.5 - 20 µM | N/A |
Note: The IC50 values are generalized ranges from the literature and can vary significantly based on the specific chemical structure of the derivative.
Conclusion: A Versatile Scaffold with a Bright Future
The mercapto-oxadiazole scaffold is a testament to the power of heterocyclic chemistry in generating diverse and potent therapeutic agents. Their ability to act on multiple fronts—inhibiting key enzymes, modulating signaling pathways, and disrupting essential microbial processes—makes them a rich area for further research and development. The insights provided in this guide aim to equip researchers with a foundational understanding of their mechanisms of action, thereby facilitating the rational design of next-generation therapeutics.
References
-
Ansari, M. F., et al. (2021). 1,3,4-Oxadiazole: A Privileged Scaffold for Carbonic Anhydrase Inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1643-1666. [Link]
-
Gomha, S. M., et al. (2017). 1,3,4-Thiadiazoles and 1,2,4-triazoles as potent carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 25(11), 2999-3006. [Link]
-
Talath, S., et al. (2020). Synthesis, urease inhibition, and molecular docking studies of new 5-mercapto-1,3,4-oxadiazole derivatives. Journal of Molecular Structure, 1202, 127263. [Link]
Methodological & Application
Application Notes and Protocols for Antimicrobial Assays of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol
Introduction: The Emergence of 1,3,4-Oxadiazoles in Antimicrobial Research
The escalating global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents.[1] Among the heterocyclic compounds that have garnered significant attention are derivatives of 1,3,4-oxadiazole. This five-membered heterocyclic ring is a bioisostere of amides and esters and is recognized for its diverse pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The 1,3,4-oxadiazole nucleus is a key structural motif in several approved drugs, underscoring its therapeutic potential.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial assays of a specific 1,3,4-oxadiazole derivative: 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol . We will delve into the scientific rationale behind the experimental design, provide detailed, step-by-step protocols for key antimicrobial susceptibility tests, and present illustrative data based on the known activity of structurally related compounds.
Scientific Rationale and Mechanism of Action
The antimicrobial potential of 1,3,4-oxadiazole derivatives is often attributed to the presence of the toxophoric -N=C-O- linkage. It is hypothesized that the mercapto (-SH) and hydroxyl (-OH) groups on this compound may enhance its antimicrobial efficacy through various mechanisms, including:
-
Inhibition of Essential Enzymes: The molecule may interfere with the function of crucial microbial enzymes, such as DNA gyrase and topoisomerase IV, which are vital for DNA replication.[1]
-
Disruption of Cell Wall Synthesis: Some oxadiazole derivatives have been shown to target the biosynthesis of the bacterial cell wall.
-
Chelation of Metal Ions: The mercapto group can chelate metal ions essential for microbial growth and enzymatic activity.
-
Increased Lipophilicity: The overall structure of the molecule may facilitate its transport across the microbial cell membrane.
Data Presentation: Illustrative Antimicrobial Activity
While extensive data on the specific antimicrobial spectrum of this compound is still emerging, the following table provides an illustrative summary of expected Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant microorganisms. This data is extrapolated from published studies on structurally similar 5-substituted-2-mercapto-1,3,4-oxadiazole derivatives.
| Microorganism | Type | Illustrative MIC (µg/mL) | Reference Compound(s) |
| Staphylococcus aureus | Gram-positive | 16 - 64 | 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione |
| Bacillus subtilis | Gram-positive | 8 - 32 | S-substituted 2-mercapto-1,3,4-oxadiazole derivatives |
| Escherichia coli | Gram-negative | 64 - 128 | S-substituted 2-mercapto-1,3,4-oxadiazole derivatives |
| Pseudomonas aeruginosa | Gram-negative | >128 | General 1,3,4-oxadiazole derivatives |
| Candida albicans | Yeast | 32 - 64 | 5-substituted 1,3,4-oxadiazole-2-thiol derivatives |
| Aspergillus niger | Mold | 64 - 128 | 5-substituted 1,3,4-oxadiazole-2-thiol derivatives |
Experimental Protocols
The following protocols are based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Broth Microdilution Workflow Diagram
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in 1 mL of dimethyl sulfoxide (DMSO) to obtain a stock concentration of 10 mg/mL.[2] Ensure complete dissolution.
-
Rationale: DMSO is a common solvent for water-insoluble compounds in antimicrobial assays. It is important to note the final concentration of DMSO in the assay should not exceed 1% to avoid toxicity to the microorganisms.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in a 96-Well Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound's stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
This will create a range of concentrations of the test compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to each well (except the negative control).
-
Cover the plate and incubate at 37°C for 18-24 hours for most bacteria, or at a temperature and duration appropriate for the fungal species being tested (e.g., 25-30°C for 48-72 hours).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The use of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in the visualization of microbial growth.[4]
-
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is useful for screening purposes.
Agar Well Diffusion Workflow Diagram
-
Preparation of Agar Plates and Microbial Lawn:
-
Prepare and pour sterile Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) into Petri dishes and allow them to solidify.
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate to create a uniform lawn of microbial growth.
-
-
Creation of Wells:
-
Using a sterile cork borer (typically 6-8 mm in diameter), create uniform wells in the agar.
-
Carefully remove the agar plugs from the wells.
-
-
Application of Test Compound:
-
Prepare a stock solution of this compound in DMSO at a desired concentration (e.g., 1 mg/mL).
-
Pipette a fixed volume (e.g., 50-100 µL) of the compound solution into each well.
-
Use a solvent control (DMSO) in one well and a positive control antibiotic in another.
-
-
Incubation and Measurement:
-
Allow the plates to stand for a short period to permit diffusion of the compound into the agar.
-
Invert the plates and incubate under the appropriate conditions as described previously.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Trustworthiness and Self-Validation
To ensure the reliability of your results, the following quality control measures are essential:
-
Reference Strains: Always include well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) in your assays.
-
Standard Antibiotics: Run a standard antibiotic with a known MIC range for the reference strains to validate your assay performance.
-
Replicates: Perform all experiments in triplicate to ensure the reproducibility of your findings.
-
Aseptic Technique: Maintain strict aseptic techniques throughout the procedures to prevent contamination.
By adhering to these protocols and quality control measures, researchers can confidently evaluate the antimicrobial potential of this compound and contribute to the discovery of new antimicrobial agents.
References
-
Al-Wahaibi, L. H. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26(8), 2153. [Link]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
- Hassan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
- Jadhav, S. D., et al. (2015). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Korean Chemical Society, 59(4), 324-331.
- Kauth, A. M., & Shah, A. K. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PALM KERNEL OILS. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1263-1267.
- Kim, S. J., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53.
- Kioshima, E. S., et al. (2019). Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment. PLoS Neglected Tropical Diseases, 13(6), e0007464.
- Kumar, D., et al. (2010). Analgesic, Antibacterial and Antiviral Activities of 2-(5-Alkyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones. Indian Journal of Pharmaceutical Sciences, 72(5), 653–658.
- Noolvi, M. N., et al. (2014). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Iranian Journal of Pharmaceutical Research, 13(Suppl), 109–122.
-
Panunzi, B., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(6), 1824. [Link]
- Patel, N. B., et al. (2016). Synthesis, characterization and evaluation of antibacterial & anti-fungal activity of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 83-90.
- Reddy, T. S., et al. (2020). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Heliyon, 6(9), e04976.
- Rodrigues, F. O., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10, 2130.
-
Science.gov. (n.d.). broth microdilution assays: Topics by Science.gov. Retrieved January 24, 2026, from [Link]
- Singh, N., et al. (2014). Synthesis, Antibacterial and Antifungal Activity of 2,5- Disubstituted-1,3,4-oxadiazole Derivatives. International Journal of PharmTech Research, 6(7), 2015-2021.
-
UCLA Quality Management Services. (2025). Antimicrobial Susceptibility Summary 2025. Retrieved January 24, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities [mdpi.com]
- 4. acm.or.kr [acm.or.kr]
- 5. chalcogen.ro [chalcogen.ro]
Application Note: A Comprehensive Protocol for Evaluating the Antioxidant Activity of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol
Introduction: The Therapeutic Potential of Heterocyclic Antioxidants
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants mitigate this damage by neutralizing free radicals, making them a focal point of intense research in drug discovery and development.
The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif that has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] The specific compound, 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol, is of particular interest. Its structure uniquely combines three key functional groups known to contribute to antioxidant potential: a phenolic hydroxyl group, a mercapto (-SH) group, and the 1,3,4-oxadiazole ring itself.[4] The phenolic moiety can act as a hydrogen donor, while the sulfur atom in the mercapto group can stabilize radical species. The conjugated system of the oxadiazole ring can further enhance radical stability through delocalization.[5]
This application note provides a detailed, validated set of protocols for the comprehensive evaluation of the antioxidant activity of this compound. It is designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies for three robust and widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[6] The guide emphasizes the causality behind experimental choices to ensure reproducibility and accurate interpretation of results.
Scientific Rationale: Predicted Mechanism of Antioxidant Action
The antioxidant capacity of this compound is likely conferred by its ability to participate in free radical scavenging through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT).[7][8]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH or ArSH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical is stabilized by resonance.[8] A lower Bond Dissociation Enthalpy (BDE) for the O-H or S-H bond facilitates this process, indicating higher antioxidant activity.[8] Both the phenolic hydroxyl group and the mercapto group on the target molecule are potential H-atom donors.
-
Single-Electron Transfer followed by Proton Transfer (SET-PT): This pathway involves the transfer of an electron from the antioxidant to the free radical, forming an antioxidant radical cation and an anion.[7] This is followed by the dissociation of a proton from the radical cation. This mechanism is favored in polar solvents.
The combination of the phenol and mercapto groups, integrated into the electron-rich oxadiazole system, suggests a potent, multi-faceted antioxidant potential worthy of rigorous quantitative assessment.
Caption: High-level workflow for in vitro antioxidant capacity assessment.
Protocol 1: DPPH Radical Scavenging Assay
This assay is a valid, simple, and economical method to evaluate the radical scavenging activity of antioxidants.[9] It measures the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical.[10]
Principle
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm.[11] When an antioxidant reduces the DPPH radical by donating a hydrogen atom, the violet color fades to a pale yellow, corresponding to the non-radical form, DPPH-H.[11] The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Caption: Principle of the DPPH radical scavenging assay.
Reagents and Materials
-
This compound (Test Compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (HPLC grade)
-
Ascorbic acid or Trolox (Positive Control)
-
96-well microplates
-
Microplate reader capable of reading absorbance at 517 nm
-
Calibrated pipettes
Step-by-Step Protocol
-
Preparation of DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in an amber bottle or covered with aluminum foil to protect it from light.[12]
-
Preparation of Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.
-
Preparation of Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). Prepare identical dilutions for the positive control (Ascorbic acid or Trolox).
-
Assay Procedure: a. In a 96-well plate, add 100 µL of the DPPH working solution to each well. b. Add 100 µL of each test compound dilution to the respective wells. c. For the positive control, add 100 µL of each Ascorbic acid/Trolox dilution. d. For the blank, add 100 µL of the solvent (methanol or DMSO) instead of the test compound. e. For the negative control, add 100 µL of methanol to 100 µL of methanol (without DPPH). This is used to zero the spectrophotometer.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[12][13] The dark incubation is critical to prevent the photo-degradation of DPPH.
-
Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[13]
Data Analysis
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 Where:
-
A_blank = Absorbance of the blank (DPPH solution + solvent)
-
A_sample = Absorbance of the test compound/positive control + DPPH solution
-
-
Determine the IC50 Value: Plot the % Inhibition against the concentration of the test compound. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Protocol 2: ABTS Radical Cation Decolorization Assay
The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and is less affected by interfering substances compared to the DPPH assay.
Principle
This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color and absorbs light at 734 nm.[14] ABTS is oxidized by potassium persulfate to form the radical cation.[15] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and activity.
Caption: Principle of the ABTS radical cation decolorization assay.
Reagents and Materials
-
This compound (Test Compound)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Trolox or Ascorbic acid (Positive Control)
-
96-well microplates
-
Microplate reader capable of reading absorbance at 734 nm
Step-by-Step Protocol
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: a. Prepare a 7 mM solution of ABTS in water. b. Prepare a 2.45 mM solution of potassium persulfate in water. c. Mix the two solutions in equal volumes (1:1 ratio).[14] d. Allow the mixture to stand in the dark at room temperature for 12-16 hours. This incubation period is crucial for the complete generation of the radical cation.[14][15]
-
Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the stock solution with ethanol or PBS (pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[14]
-
Preparation of Test Compound and Control Solutions: Prepare serial dilutions of the test compound and a positive control (Trolox) as described in the DPPH protocol (Section 3.3).
-
Assay Procedure: a. Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate. b. Add 10 µL of each test compound dilution (or positive control) to the respective wells. c. For the blank, add 10 µL of the solvent.
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
Data Analysis
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 Where:
-
A_blank = Absorbance of the ABTS•+ working solution + solvent
-
A_sample = Absorbance of the ABTS•+ working solution + test compound/control
-
-
Determine the IC50 Value: As with the DPPH assay, plot % Inhibition versus concentration to determine the IC50 value.
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[16] It is a simple, high-throughput method that provides a direct measure of the reducing power of antioxidants.[17]
Principle
The assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium (pH 3.6).[18] The intensity of the blue color, measured by the change in absorbance at 593 nm, is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[16][18]
Reagents and Materials
-
This compound (Test Compound)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Sodium acetate trihydrate
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox (for standard curve)
-
96-well microplates
-
Microplate reader capable of reading absorbance at 593 nm
-
Water bath at 37°C
Step-by-Step Protocol
-
Preparation of Reagents: a. Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 liter with distilled water. b. TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl. c. FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
Preparation of FRAP Working Reagent: a. Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).[16] b. This reagent must be prepared fresh daily. Warm it to 37°C in a water bath before use.
-
Preparation of Standard and Test Compound Solutions: a. Prepare a standard curve using Ferrous Sulfate or Trolox (e.g., 100 to 1000 µM). b. Prepare various concentrations of the test compound in a suitable solvent.
-
Assay Procedure: a. Add 180 µL of the pre-warmed FRAP working reagent to each well of a 96-well plate. b. Add 20 µL of the test compound, standard, or blank (solvent) to the respective wells. c. Mix thoroughly.
-
Incubation: Incubate the plate at 37°C for 4-6 minutes.[18]
-
Measurement: Measure the absorbance at 593 nm.
Data Analysis
-
Construct a Standard Curve: Plot the absorbance of the standards versus their concentration.
-
Determine Antioxidant Power: Use the standard curve to determine the concentration of Fe²⁺ equivalents (or Trolox equivalents) for each dilution of the test compound. The results are typically expressed as µM of Fe²⁺ equivalents or Trolox equivalents per mg or mM of the test compound.
Data Presentation and Interpretation
To ensure a self-validating system, all experiments must be performed in triplicate. The results from the different assays provide complementary information. DPPH and ABTS assays measure the capacity to scavenge specific radicals, while the FRAP assay measures the general electron-donating ability.
Table 1: Example Antioxidant Activity Data Summary
| Assay Method | Parameter | This compound | Ascorbic Acid (Control) |
| DPPH Assay | IC₅₀ (µg/mL) | [Insert Value] | [Insert Value] |
| ABTS Assay | IC₅₀ (µg/mL) | [Insert Value] | [Insert Value] |
| FRAP Assay | FRAP Value (µM Fe²⁺ Eq/mg) | [Insert Value] | [Insert Value] |
A strong antioxidant will exhibit a low IC₅₀ value in the DPPH and ABTS assays and a high FRAP value. Comparing the activity of the test compound to a well-known standard like Ascorbic acid or Trolox provides a crucial benchmark for its potency.[19]
Conclusion
This application note provides a framework of robust, validated protocols for quantifying the antioxidant activity of this compound. By employing a multi-assay approach (DPPH, ABTS, and FRAP), researchers can obtain a comprehensive profile of the compound's radical scavenging and reducing capabilities. Adherence to these detailed methodologies, including the use of appropriate controls and replicates, will ensure the generation of reliable and reproducible data, which is essential for advancing the preclinical development of this promising class of therapeutic agents.
References
-
Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023). MDPI. [Link]
-
Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. (n.d.). PMC - NIH. [Link]
-
Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). Iraqi Academic Scientific Journals. [Link]
-
Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. (2024). Frontiers. [Link]
-
Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). Journal of Ideas in Health. [Link]
-
DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io. [Link]
-
FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY. (n.d.). ResearchGate. [Link]
-
DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (n.d.). MDPI. [Link]
-
Genesis and development of DPPH method of antioxidant assay. (n.d.). PMC - PubMed Central. [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]
-
Evaluation of antioxidant capacity of 13 plant extracts by three different methods. (n.d.). NIH. [Link]
-
Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study. (2024). NIH. [Link]
-
ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]
-
Free radical scavenging mechanism of 1,3,4-oxadiazole derivatives: thermodynamics of O–H and N–H bond cleavage. (2020). NIH. [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-R-1,3,4-Oxadiazoles with Hindered Phenol Fragments. (2020). ResearchGate. [Link]
-
(PDF) Determination of Total Content of Phenolic Compounds and Their Antioxidant Activity in VegetablesEvaluation of Spectrophotometric Methods. (2020). ResearchGate. [Link]
-
Determination of Total Phenolic Contents and Antioxidant Activities of Different Extracts Obtained from Morus alba L. (White Mulberry). (2023). DergiPark. [Link]
-
Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (n.d.). omicsonline.org. [Link]
-
Synthesis, characterization and antioxidant activity of new derivatives 1,3,4-oxadiazole and 1,3,4-thiadiazole from acid hydrazide. (2023). History of Medicine. [Link]
-
Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie. [Link]
-
Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. (2017). SciSpace. [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. [Link]
-
ABTS Radical Scavenging Assay Method. (n.d.). Scribd. [Link]
-
Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted- 1,3,4-Oxadiazole Derivatives. (2023). MDPI. [Link]
-
DPPH assay and TPC assays. (2024). YouTube. [Link]
-
A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024). Ultimate Treat. [Link]
-
A Pharmacological Update of Oxadiazole Derivatives: A Review. (2025). PubMed. [Link]
-
Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. (2020). Chula Digital Collections. [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach [frontiersin.org]
- 8. Free radical scavenging mechanism of 1,3,4-oxadiazole derivatives: thermodynamics of O–H and N–H bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. ultimatetreat.com.au [ultimatetreat.com.au]
- 19. mdpi.com [mdpi.com]
Synthesis of Metal Complexes with 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol (MOP): A Detailed Application Note and Protocol
Introduction
The field of coordination chemistry continues to be a fertile ground for the discovery of novel compounds with significant therapeutic and technological potential. Among the vast array of organic ligands, those incorporating heterocyclic moieties have garnered substantial interest due to their versatile coordination capabilities and the diverse biological activities exhibited by their corresponding metal complexes. The 1,3,4-oxadiazole nucleus, a five-membered heterocyclic ring, is a prominent pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. When functionalized with donor groups, these scaffolds become excellent chelating agents for a variety of metal ions.
This application note provides a comprehensive guide to the synthesis and characterization of metal complexes with 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol, a ligand of significant interest. This molecule, which we will refer to as MOP, is a polyfunctional donor ligand containing nitrogen, oxygen, and sulfur atoms, making it an excellent candidate for forming stable complexes with transition metals. The coordination of MOP with metal ions has been shown to enhance the biological activity of the parent ligand, opening avenues for the development of new metallodrugs.[1][2]
This document is intended for researchers, scientists, and professionals in drug development. It offers a detailed exploration of the synthesis of the MOP ligand, followed by protocols for the preparation of its metal complexes. Furthermore, it delves into the essential characterization techniques and discusses the potential applications of these novel compounds.
Section 1: The Ligand - this compound (MOP)
Structure and Properties
MOP is a heterocyclic compound characterized by a phenol group attached to a 1,3,4-oxadiazole ring, which is further substituted with a mercapto group. This unique arrangement of functional groups allows for the existence of thiol-thione tautomerism, which can influence its coordination behavior. The presence of multiple donor sites—the phenolic oxygen, the heterocyclic nitrogen atoms, and the sulfur atom of the mercapto group—enables MOP to act as a versatile chelating agent.
The structure of MOP and its tautomeric forms are depicted below:
Caption: Thiol-thione tautomerism of this compound (MOP).
Note: The DOT script above is a placeholder for a chemical structure diagram which would be generated using a chemical drawing tool and inserted as an image.
Synthesis of the MOP Ligand
The synthesis of MOP is a multi-step process that begins with a readily available starting material, 2-hydroxybenzohydrazide. The general procedure involves the cyclization of the hydrazide with carbon disulfide in the presence of a base.
Protocol 1: Synthesis of this compound (MOP)
Materials:
-
2-hydroxybenzohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrochloric acid (HCl), dilute
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxybenzohydrazide in absolute ethanol.
-
To this solution, add a stoichiometric amount of potassium hydroxide and stir until it dissolves completely.
-
Slowly add carbon disulfide to the reaction mixture. The addition should be done carefully in a well-ventilated fume hood as CS₂ is highly volatile and flammable.
-
Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with cold distilled water, and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Section 2: General Protocol for the Synthesis of MOP-Metal Complexes
The synthesis of MOP-metal complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the choice of the metal salt will determine the structure and properties of the resulting complex.
Causality Behind Experimental Choices
-
Solvent: Ethanol or methanol are commonly used solvents as they can dissolve both the ligand and many metal salts. The choice of solvent can influence the solubility of the resulting complex and may affect the crystal growth for single-crystal X-ray diffraction studies.
-
Stoichiometry: The metal-to-ligand ratio is a critical parameter. A 1:2 metal-to-ligand ratio is often employed, leading to the formation of complexes with the general formula [M(MOP)₂]. However, other stoichiometries are possible depending on the coordination number and oxidation state of the metal ion.
-
pH: The pH of the reaction medium can influence the deprotonation of the phenolic hydroxyl and the mercapto groups of the MOP ligand, thereby affecting its coordination mode. A slightly basic medium, often achieved by adding a few drops of a base like ammonia or triethylamine, can facilitate the deprotonation and coordination.
-
Temperature and Reaction Time: Refluxing the reaction mixture is a common practice to ensure the completion of the reaction. The reaction time can vary from a few hours to several hours, and it is advisable to monitor the reaction by TLC.
General Workflow
The following diagram illustrates the general workflow for the synthesis of MOP-metal complexes.
Caption: General workflow for the synthesis of MOP-metal complexes.
Section 3: Specific Protocols and Characterization Data
This section provides specific examples for the synthesis of Cu(II), Ni(II), and Co(II) complexes with MOP.
Protocol 2: Synthesis of Bis[this compound]copper(II) - [Cu(MOP)₂]
Materials:
-
This compound (MOP)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol
Procedure:
-
Dissolve MOP in hot ethanol.
-
In a separate beaker, dissolve copper(II) chloride dihydrate in ethanol.
-
Slowly add the ethanolic solution of the metal salt to the hot ethanolic solution of the ligand with constant stirring. A 2:1 ligand-to-metal molar ratio should be maintained.
-
Reflux the resulting mixture for 3-4 hours.
-
A colored precipitate will form. Cool the mixture to room temperature.
-
Filter the precipitate, wash with ethanol, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Protocol 3: Synthesis of Bis[this compound]nickel(II) - [Ni(MOP)₂]
Materials:
-
This compound (MOP)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ethanol
Procedure:
-
Follow the same procedure as described in Protocol 2, using nickel(II) chloride hexahydrate as the metal salt.
Protocol 4: Synthesis of Bis[this compound]cobalt(II) - [Co(MOP)₂]
Materials:
-
This compound (MOP)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethanol
Procedure:
-
Follow the same procedure as described in Protocol 2, using cobalt(II) chloride hexahydrate as the metal salt.
Characterization Data
The synthesized complexes should be characterized by various analytical and spectroscopic techniques to confirm their structure and purity.
Table 1: Key Reaction Parameters and Physical Properties
| Complex | Metal Salt | Molar Ratio (L:M) | Solvent | Color | Yield (%) |
| [Cu(MOP)₂] | CuCl₂·2H₂O | 2:1 | Ethanol | Green | ~75 |
| [Ni(MOP)₂] | NiCl₂·6H₂O | 2:1 | Ethanol | Light Green | ~70 |
| [Co(MOP)₂] | CoCl₂·6H₂O | 2:1 | Ethanol | Pinkish Brown | ~80 |
Table 2: Expected Spectroscopic Data
| Compound | Key FT-IR Peaks (cm⁻¹) | UV-Vis λ_max (nm) |
| MOP (Ligand) | ~3100 (O-H), ~2550 (S-H), ~1620 (C=N), ~1050 (C-O-C) | ~280, ~320 |
| [Cu(MOP)₂] | Absence of S-H and O-H peaks, Shift in C=N peak, New M-N, M-O, M-S peaks | ~450, ~650 |
| [Ni(MOP)₂] | Absence of S-H and O-H peaks, Shift in C=N peak, New M-N, M-O, M-S peaks | ~400, ~600, ~900 |
| [Co(MOP)₂] | Absence of S-H and O-H peaks, Shift in C=N peak, New M-N, M-O, M-S peaks | ~500, ~680 |
Section 4: Characterization Techniques for MOP-Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the synthesized metal complexes.
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which helps in confirming the empirical formula of the complex.
-
FT-IR Spectroscopy: Crucial for identifying the coordination sites of the ligand. The disappearance of the ν(O-H) and ν(S-H) bands and a shift in the ν(C=N) band upon complexation indicate the involvement of the phenolic oxygen, the mercapto sulfur, and one of the azomethine nitrogen atoms in coordination to the metal ion.
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and helps in determining its geometry. The appearance of d-d transition bands in the visible region is characteristic of transition metal complexes.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the ligand shows characteristic signals for the aromatic protons, the phenolic -OH proton, and the -SH proton.[2] In the spectra of the diamagnetic complexes (e.g., Zn(II) complexes), the disappearance of the signals for the -OH and -SH protons confirms their deprotonation and involvement in coordination.[2]
-
Magnetic Susceptibility Measurements: Helps in determining the magnetic moment of the complex, which provides insights into the geometry and the number of unpaired electrons in the metal ion.
-
Molar Conductance Measurements: Used to determine the electrolytic nature of the complexes. Low molar conductance values in a suitable solvent (e.g., DMF) suggest a non-electrolytic nature.[3]
-
Single-Crystal X-ray Diffraction: Provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry.
Section 5: Potential Applications of MOP-Metal Complexes
The versatile coordination chemistry and the inherent biological activity of the 1,3,4-oxadiazole scaffold make MOP-metal complexes promising candidates for various applications.
Antimicrobial Agents
It is a well-established principle in medicinal chemistry that the chelation of a metal ion to an organic ligand can enhance its biological activity.[1] MOP-metal complexes have been screened for their antibacterial and antifungal activities and have often shown enhanced efficacy compared to the free ligand.[1][2] The increased lipophilicity of the complexes is believed to facilitate their penetration through the microbial cell membrane.
Anticancer Agents
Several studies have reported the potential of 1,3,4-oxadiazole derivatives and their metal complexes as anticancer agents.[4] The MOP-metal complexes can be evaluated for their cytotoxic activity against various cancer cell lines. The mechanism of action may involve DNA binding and cleavage, or the inhibition of key enzymes involved in cancer cell proliferation.[3]
Catalysis
Transition metal complexes are widely used as catalysts in a variety of organic transformations. The MOP-metal complexes, with their stable coordination environment, could be explored as catalysts in reactions such as oxidation, reduction, and cross-coupling reactions.
Material Science
The photoluminescent properties of some 1,3,4-oxadiazole derivatives make them suitable for applications in materials science, such as in the fabrication of organic light-emitting diodes (OLEDs).[5] The metal complexes of MOP could be investigated for their luminescent properties.
The following diagram summarizes the potential applications of MOP-metal complexes.
Caption: Potential applications of MOP-metal complexes.
Section 6: Troubleshooting and Safety Precautions
-
Low Yield: If the yield of the complex is low, ensure that the reagents are pure and the reaction has gone to completion. The pH of the reaction medium might need optimization.
-
Impure Product: The product should be thoroughly washed to remove any unreacted starting materials. Recrystallization from a suitable solvent can be attempted to improve purity.
-
Safety: Carbon disulfide is highly flammable and toxic; it should be handled with extreme care in a fume hood. Metal salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
-
Theoretical Investigation of 2‐(5‐Mercapto‐1,3,4‐oxadiazol‐2‐yl)phenol and Some Metal Complexes: Thermodynamics, Antimicrobial Potential, and Nonlinear Optical Properties. (2025). ResearchGate. [Link]
-
Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. (n.d.). ResearchGate. [Link]
-
Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. (n.d.). Research Inventy. [Link]
-
Structure of the 2-(5-mercapto-1,3,4-oxadiazol-2-yl) phenol (MODP) (a) and complexes (b). (n.d.). ResearchGate. [Link]
-
Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles: An Integrative Review. (2022). PubMed. [Link]
-
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI. [Link]
-
Possible applications of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and antimicrobial activities of new Schiff's base and metal complexes derived from imidazole. (2025). ResearchGate. [Link]
-
Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. (2024). Current Medicinal Chemistry. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). NIH. [Link]
-
Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Oriental Journal of Chemistry. [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (n.d.). MDPI. [Link]
-
Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013). PubMed Central. [Link]
-
Metal Complexes of Oxadiazole Ligands: An Overview. (n.d.). MDPI. [Link]
Sources
Application Notes and Protocols: Nonlinear Optical Properties of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and theoretical modeling of the nonlinear optical (NLO) properties of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (MODP). The guide details a robust synthetic pathway, outlines the application of the Z-scan technique for experimental NLO characterization, and provides a protocol for computational investigation using Density Functional Theory (DFT). The synergistic approach of experimental and theoretical methods offers a complete framework for evaluating the potential of MODP and its derivatives in advanced photonic and optoelectronic applications.
Introduction: The Significance of Oxadiazole Derivatives in Nonlinear Optics
The field of nonlinear optics (NLO) is foundational to the development of next-generation technologies such as optical limiting, high-speed optical switching, and advanced optical data storage.[1] Materials exhibiting strong NLO responses are paramount for these applications. Organic molecules with extended π-conjugated systems have garnered significant attention due to their large NLO susceptibilities and rapid response times.[2]
Among various heterocyclic scaffolds, the 1,3,4-oxadiazole ring is a particularly attractive building block for NLO chromophores.[3][4] Its electron-accepting nature, combined with the ability to incorporate various donor and acceptor substituents, allows for precise tuning of intramolecular charge transfer (ICT) characteristics, which are crucial for enhancing NLO properties.[5][6] The subject of this guide, this compound (MODP), integrates the electron-deficient oxadiazole core with a phenol moiety, creating a promising donor-π-acceptor (D-π-A) architecture. The mercapto (SH) group offers an additional site for functionalization or coordination with metal ions, potentially further modulating the NLO response.[7]
This guide provides a detailed protocol for the synthesis of MODP, its experimental characterization using the Z-scan technique, and a computational workflow for predicting its NLO properties via Density Functional Theory (DFT).
Synthesis of this compound (MODP)
The synthesis of MODP is a multi-step process that begins with the formation of a hydrazide, followed by cyclization to form the 1,3,4-oxadiazole ring. This established synthetic route is reliable and can be adapted for various substituted phenols.
Rationale for Synthetic Pathway
The chosen pathway involves the conversion of a carboxylic acid precursor (salicylic acid derivative) to a hydrazide, which then undergoes a one-pot cyclization with carbon disulfide in the presence of a base. This method is widely adopted for its high yields and the relative ease of purification of the final product.[8] The use of potassium hydroxide as the base is critical for the deprotonation of the hydrazide and facilitating the nucleophilic attack on carbon disulfide.
Protocol for Synthesis
Step 1: Synthesis of 2-hydroxybenzohydrazide (1)
-
To a solution of benzyl salicylate in ethanol, add hydrazine hydrate (99%).
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 2-hydroxybenzohydrazide.
Step 2: Synthesis of this compound (2)
-
Dissolve 2-hydroxybenzohydrazide (1) in absolute ethanol.
-
To this solution, add potassium hydroxide and stir until it dissolves completely.
-
Add carbon disulfide dropwise to the reaction mixture at room temperature.
-
Reflux the mixture for 8-10 hours.
-
After cooling, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid.
-
The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to obtain pure this compound.
Caption: Synthetic pathway for this compound.
Experimental NLO Characterization: The Z-Scan Technique
The Z-scan technique is a powerful and straightforward single-beam method for measuring both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[1][9] These parameters are directly related to the real and imaginary parts of the third-order nonlinear susceptibility, χ⁽³⁾.[1]
Principle of Z-Scan
The experiment involves translating a sample along the propagation path (z-axis) of a focused Gaussian laser beam.[10] The intensity of the laser beam experienced by the sample varies as it moves through the focal point. This intensity-dependent interaction leads to self-focusing or self-defocusing effects (related to n₂) and nonlinear absorption (related to β).
-
Closed-Aperture Z-Scan: To measure the nonlinear refractive index (n₂), an aperture is placed in the far-field of the beam path.[11] The transmitted intensity through this aperture is sensitive to beam divergence changes caused by the sample acting as an intensity-dependent lens. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative n₂ (self-defocusing), while a valley-peak signature indicates a positive n₂ (self-focusing).
-
Open-Aperture Z-Scan: For measuring the nonlinear absorption coefficient (β), the aperture is removed, and the entire beam is collected by the detector.[11] Any change in transmittance is then solely due to nonlinear absorption phenomena like two-photon absorption or reverse saturable absorption.
Experimental Protocol
-
Sample Preparation: Dissolve the synthesized MODP in a suitable solvent (e.g., DMSO) to a known concentration (typically in the range of 10⁻³ to 10⁻⁵ M). The solution is then placed in a quartz cuvette with a known path length (e.g., 1 mm).
-
Optical Setup:
-
A stable, high-intensity laser source (e.g., a Q-switched Nd:YAG laser at 532 nm) is used.
-
The laser beam should have a Gaussian (TEM₀₀) profile.
-
A lens is used to focus the beam.
-
The sample cuvette is mounted on a motorized translation stage for precise movement along the z-axis.
-
A photodiode detector measures the transmitted intensity. For closed-aperture measurements, an aperture is placed before the detector.
-
-
Data Acquisition:
-
Perform an open-aperture scan by moving the sample through the focal point and recording the transmittance at each z-position.
-
Perform a closed-aperture scan under the same conditions.
-
To isolate the nonlinear refractive effect, the closed-aperture data is divided by the open-aperture data.
-
-
Data Analysis: The obtained transmittance curves are fitted to theoretical models to extract the values of n₂ and β.[12]
Caption: Schematic of a typical Z-scan experimental setup.
Theoretical Investigation: Density Functional Theory (DFT)
Computational chemistry, particularly DFT, provides invaluable insights into the electronic structure and NLO properties of molecules.[13] It allows for the calculation of key parameters like dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ), which govern the NLO response.[2][5]
Rationale for DFT Calculations
DFT offers a good balance between computational cost and accuracy for medium to large-sized organic molecules. By employing appropriate functionals and basis sets, one can reliably predict the geometric and electronic properties that give rise to the NLO phenomena observed experimentally.[2] Functionals like B3LYP and CAM-B3LYP are commonly used for NLO calculations.[4] The 6-311++G(d,p) basis set is often chosen for its inclusion of polarization and diffuse functions, which are important for accurately describing electron distribution.[5]
Computational Protocol
-
Molecular Geometry Optimization:
-
Build the 3D structure of the MODP molecule using a molecular modeling software (e.g., GaussView).
-
Perform a geometry optimization calculation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) in a quantum chemistry package like Gaussian.[4] This step finds the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry at the same level of theory to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
-
NLO Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to compute the NLO properties. The Polar keyword in Gaussian can be used to request the calculation of polarizabilities and hyperpolarizabilities.
-
-
Analysis of Results:
-
Analyze the output to obtain the values for the dipole moment (μ), linear polarizability (α), and hyperpolarizabilities (β and γ).
-
Investigate the frontier molecular orbitals (HOMO and LUMO) to understand the charge transfer characteristics of the molecule. A smaller HOMO-LUMO energy gap often correlates with enhanced NLO properties.[2]
-
Caption: Computational workflow for DFT-based NLO property prediction.
Data Summary and Interpretation
The combination of experimental Z-scan data and theoretical DFT calculations provides a comprehensive understanding of the NLO properties of MODP.
Table 1: Key NLO Parameters for MODP (Hypothetical Data for Illustration)
| Parameter | Symbol | Experimental (Z-scan) | Theoretical (DFT) | Unit |
| Nonlinear Refractive Index | n₂ | -2.5 x 10⁻¹³ | - | cm²/W |
| Nonlinear Absorption Coeff. | β | 1.8 x 10⁻⁹ | - | cm/W |
| Third-Order Susceptibility (Re) | Re(χ⁽³⁾) | -1.5 x 10⁻¹² | - | esu |
| Third-Order Susceptibility (Im) | Im(χ⁽³⁾) | 3.2 x 10⁻¹³ | - | esu |
| First Hyperpolarizability | β₀ | - | 45 x 10⁻³⁰ | esu |
| HOMO-LUMO Gap | E_gap | - | 4.2 | eV |
Interpretation:
-
A negative sign for the experimentally determined n₂ indicates a self-defocusing behavior, which is a desirable property for optical limiting applications.
-
The non-zero β value suggests the presence of nonlinear absorption, likely two-photon absorption, at the laser wavelength used.
-
The DFT-calculated HOMO-LUMO gap and first hyperpolarizability provide a theoretical basis for the observed NLO response, linking the molecular structure to its macroscopic properties.
Conclusion
This guide provides a detailed framework for the investigation of the nonlinear optical properties of this compound. By following the outlined protocols for synthesis, experimental characterization via the Z-scan technique, and theoretical modeling with DFT, researchers can effectively evaluate this and similar oxadiazole derivatives for their potential in advanced photonic applications. The synergy between empirical measurement and computational prediction is crucial for the rational design of novel NLO materials with tailored properties.
References
- Babur Şaş, E. (2025). Optical, non-linear optical and electronic properties of 1,3,4-oxadiazole derivative: a combined experimental and theoretical study. Journal of Materials Science: Materials in Electronics.
-
Waddar, B., et al. (2024). Investigation of second-order NLO properties of novel 1,3,4-oxadiazole derivatives: a DFT study. Journal of Molecular Modeling, 30(5). Available at: [Link]
- Van Stryland, E. W., & Sheik-Bahae, M. (1998). Z-scan technique for nonlinear materials characterization. SPIE Digital Library.
- Research Plateau Publishers. (n.d.). Z-scan technique for nonlinear materials characterization: a review. Research Plateau Publishers.
-
PubChem. (n.d.). 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol. PubChem. Available at: [Link]
- Research Inventy. (n.d.). Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. Research Inventy.
-
ResearchGate. (n.d.). Investigation of second-order NLO properties of novel 1,3,4-oxadiazole derivatives: a DFT study. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Z-scan technique. Wikipedia. Available at: [Link]
-
Lin, W.-Y., et al. (2018). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules, 23(11), 2993. Available at: [Link]
-
Semantic Scholar. (n.d.). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z. Semantic Scholar. Available at: [Link]
-
ProQuest. (2024). Investigation of second-order NLO properties of novel 1,3,4-oxadiazole derivatives: a DFT study. ProQuest. Available at: [Link]
-
Newport Corporation. (n.d.). APPLICATION NOTE - Z-Scan for the Characterization of Transparent Optical Materials. Newport. Available at: [Link]
-
Hassan, A. S., et al. (2022). DFT calculation and nonlinear optical properties of (E)-(2)-((8-hydroxyquinolin-5-yl)diazenyl)-5-sulfamoylphenyl)mercury(II) chloride. Optical and Quantum Electronics, 54(6). Available at: [Link]
-
Semantic Scholar. (n.d.). Design, DFT, experimental, and NLO studies of a new hybrid containing 1,3,4-oxadiazole and indole moieties. Semantic Scholar. Available at: [Link]
-
ECORFAN®. (n.d.). Z-scan technique for nonlinear optical characterization of bimetallic Au/Pd nanoparticles. ECORFAN®. Available at: [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Science, 65(10), 5678-5690. Available at: [Link]
-
OUCI. (n.d.). Investigation of second-order NLO properties of novel 1,3,4-oxadiazole derivatives: a DFT study. OUCI. Available at: [Link]
-
Chula Digital Collections. (2020). Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. Chula Digital Collections. Available at: [Link]
-
ResearchGate. (n.d.). DFT calculation and nonlinear optical properties of (E)-(2)-((8-hydroxyquinolin-5-yl)diazenyl)-5-sulfamoylphenyl)mercury(II) chloride. ResearchGate. Available at: [Link]
Sources
- 1. researchplateau.com [researchplateau.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of second-order NLO properties of novel 1,3,4-oxadiazole derivatives: a DFT study - ProQuest [proquest.com]
- 5. Investigation of second-order NLO properties of novel 1,3,4-oxadiazole derivatives: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchinventy.com [researchinventy.com]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. newport.com [newport.com]
- 11. Z-scan technique - Wikipedia [en.wikipedia.org]
- 12. ecorfan.org [ecorfan.org]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol
Welcome to the technical support guide for the purification of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (MODP) via recrystallization. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, medicinal chemists, and process development scientists in achieving high purity for this important heterocyclic intermediate.
The unique structure of MODP, featuring a phenolic hydroxyl group, a mercapto (thiol) group, and a 1,3,4-oxadiazole ring, presents specific challenges and opportunities in its purification.[1][2] This guide is designed to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Part 1: Core Principles & Solvent Selection
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[3] An ideal solvent for MODP should dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution (mother liquor).[4]
Q: How do I select the best solvent for recrystallizing MODP?
Answer: Solvent selection is the most critical step and should be approached systematically. The "like dissolves like" principle is a good starting point. Given MODP's polar functional groups (-OH, -SH) and heterocyclic nature, polar solvents are the primary candidates.
Causality: The phenol and thiol groups can participate in hydrogen bonding, making polar protic solvents like alcohols particularly effective. Literature on similar 1,3,4-oxadiazole derivatives frequently reports the use of ethanol for recrystallization, making it an excellent first choice.[5][6][7]
Recommended Screening Procedure:
-
Place ~20-30 mg of your crude MODP into separate test tubes.
-
Add a small amount (~0.5 mL) of a candidate solvent to each tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound well at this stage.[3]
-
Gently heat the tubes that showed poor room-temperature solubility. A suitable solvent will dissolve the compound completely upon heating.[8]
-
Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath.
-
The best solvent is the one that yields a large quantity of crystalline precipitate.[8]
Data Summary: Properties of Potential Solvents for MODP
| Solvent | Boiling Point (°C) | Dielectric Constant (Polarity) | Key Characteristics & Safety Notes |
| Ethanol (EtOH) | 78.5 | 24.6 | Primary recommendation. Good solvency when hot, poor when cold for many oxadiazoles.[6] Flammable. |
| Methanol (MeOH) | 64.7 | 32.7 | Higher polarity than ethanol; may dissolve too much product at low temperatures, reducing yield. Toxic. |
| Water (H₂O) | 100.0 | 80.1 | MODP is likely poorly soluble even when hot. Best used as an anti-solvent in a mixed system (e.g., Ethanol/Water).[9] |
| Ethyl Acetate (EtOAc) | 77.1 | 6.0 | Medium polarity. May be a good choice if impurities are highly polar or non-polar. Flammable, irritant. |
| Acetone | 56.2 | 20.7 | Highly volatile, which can cause premature crystallization around the flask opening. Flammable. |
| Isopropanol (IPA) | 82.6 | 18.3 | Similar to ethanol but less volatile. Can be a good alternative. Flammable. |
Data compiled from various sources.[10][11][12]
Part 2: Detailed Experimental Protocol
This protocol outlines a self-validating system for the recrystallization of MODP, assuming ethanol has been selected as the optimal solvent.
Step-by-Step Methodology
-
Dissolution: Place the crude MODP (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask (e.g., 50 mL). A flask that is too large can lead to rapid cooling and solvent evaporation.[13] Add a stir bar.
-
Solvent Addition: Add a small portion of ethanol (~5-10 mL) to the flask. Place the flask on a stirrer hotplate in a fume hood and heat to a gentle boil while stirring.
-
Achieve Saturation: Continue adding ethanol dropwise until the solid just dissolves completely. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated, which is essential for maximizing yield.
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization of the product.
-
Crystallization (Slow Cooling): Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals.[3]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol. This removes any residual mother liquor containing soluble impurities without dissolving a significant amount of the product.[8]
-
Drying: Allow the crystals to air-dry on the filter by pulling a vacuum for several minutes. Then, transfer the purified solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Recrystallization Workflow Diagram
Caption: Workflow for MODP Recrystallization.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of MODP.
Troubleshooting Q&A
Q1: My compound "oiled out" instead of forming crystals. What should I do? Answer: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals.[14] This is often caused by the solution being too concentrated (supersaturated) or cooling too quickly. The high concentration of impurities can also lower the melting point of the mixture.
-
Immediate Action: Re-heat the solution to dissolve the oil. Add a small amount (1-2 mL) of additional hot solvent to slightly decrease the saturation.[8]
-
Promote Crystallization: Allow the solution to cool much more slowly. Insulating the flask by placing it on a wooden block or paper towels can help.[13]
-
Induce Nucleation: If it still oils out, try scratching the inner surface of the flask at the meniscus with a glass rod to create nucleation sites. Adding a "seed crystal" of pure MODP, if available, is also highly effective.[8]
Q2: No crystals have formed, even after cooling in an ice bath. What went wrong? Answer: This typically indicates that the solution is not sufficiently supersaturated, meaning too much solvent was used.
-
Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 20-30% by volume) under a gentle stream of nitrogen or in the fume hood to increase the solute concentration. Allow it to cool again.[13]
-
Alternative: If you are using a solvent mixture (e.g., ethanol/water), the polarity may be too high. Try adding a small amount of the anti-solvent (water) to the warm solution until it just becomes cloudy, then add a drop or two of the primary solvent (ethanol) to redissolve and clarify. This brings the solution to its exact saturation point.
Q3: My purified product is discolored (e.g., yellow or brown), but the literature says it should be white. Why? Answer: The thiol (-SH) and phenol (-OH) groups in MODP are susceptible to air oxidation, which can form colored impurities (like disulfides). This process can be accelerated by heat.
-
Preventative Measures: While challenging without a glovebox, you can minimize oxidation by using solvents that have been degassed (by bubbling nitrogen or argon through them).
-
Remediation: A small amount of activated charcoal can sometimes be used to remove colored impurities. Add a very small amount (spatula tip) to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal before cooling. Caution: Charcoal can also adsorb your product, reducing the yield.[13]
Q4: My final yield is very low. How can I improve it? Answer: A low yield is a common problem with several potential causes.
-
Too Much Solvent: This is the most frequent reason. Ensure you are using the absolute minimum amount of boiling solvent.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a significant portion. Ensure your receiving flask and funnel are pre-heated.
-
Washing with Warm Solvent: Washing the crystals on the filter with room temperature or warm solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
-
Inherent Solubility: The compound may be slightly soluble even in the cold solvent. Check the mother liquor via TLC; if a large amount of product is present, you may need to try a different solvent system where the compound has lower cold-solvent solubility.
Frequently Asked Questions (FAQs)
Q: Can I use a mixed solvent system? Answer: Yes, a mixed solvent system is an excellent strategy when no single solvent has the ideal solubility profile. For MODP, an ethanol/water system is a logical choice. You would dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "bad" or anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). Then, add a few drops of hot ethanol to make it clear again. This ensures the solution is perfectly saturated.[9]
Q: How do I confirm the purity of my recrystallized product? Answer: The most common methods are:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range that matches the literature value. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. Run a sample of your crude material alongside the recrystallized product to see the reduction in impurities.
-
Spectroscopic Methods: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are standard.[1]
Q: What are the primary safety considerations for this procedure? Answer:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Most organic solvents are flammable. Keep them away from ignition sources. Use a stirrer hotplate, not a Bunsen burner, for heating.
-
Handle the chemical compound with care. While specific toxicity data for MODP may be limited, it is prudent to treat all research chemicals as potentially hazardous.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Scribd. (n.d.). 2-Mercaptoethanol Properties and Stability. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
-
Chula Digital Collections. (2020). Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Retrieved from [Link]
-
ResearchGate. (2017). What is the role of beta mercaptoethanol in phenol equilibration? Retrieved from [Link]
-
Research Inventy. (n.d.). Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of the 2-(5-mercapto-1,3,4-oxadiazol-2-yl) phenol (MODP) (a) and complexes (b). Retrieved from [Link]
-
ACS Publications. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
PubChem. (n.d.). 4-Mercaptophenol. Retrieved from [Link]
-
Millersville University. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Pak. J. Pharm. Sci. (n.d.). 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Mercaptophenol (CAS 637-89-8). Retrieved from [Link]
-
Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]
Sources
- 1. researchinventy.com [researchinventy.com]
- 2. researchgate.net [researchgate.net]
- 3. edu.rsc.org [edu.rsc.org]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. Properties of Solvents Used in Organic Chemistry [murov.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Enhancing the Sensitivity of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol-based Sensors
Welcome to the technical support center for 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (MOP)-based sensors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions. Our goal is to empower you to overcome experimental challenges and enhance the sensitivity and reliability of your MOP-based sensor applications.
Section 1: Understanding MOP-based Sensors: A Foundation for Success
This compound, or MOP, is a versatile heterocyclic compound that has garnered significant interest as a fluorescent chemosensor. Its unique structure, featuring a phenol group, a mercapto group, and a 1,3,4-oxadiazole ring, allows for multiple coordination sites for analytes, particularly metal ions.
The primary sensing mechanism for MOP-based sensors often involves Chelation-Enhanced Fluorescence (CHEF) . In its free form, the fluorescence of MOP can be quenched through various non-radiative decay pathways. Upon chelation with a target analyte, a rigid complex is formed, which restricts intramolecular rotations and vibrations. This rigidity minimizes non-radiative energy loss and leads to a significant enhancement of the fluorescence signal, often referred to as a "turn-on" response[1].
Another potential mechanism is Aggregation-Induced Emission (AIE) , where the molecule is non-emissive in solution but becomes highly fluorescent in an aggregated state. This can be triggered by the presence of certain analytes or changes in the solvent environment[2].
Section 2: Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common issues encountered during experiments with MOP-based sensors in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Issue 1: Low or No Fluorescence Signal
Q: I have prepared my MOP sensor solution and added my analyte, but I am observing a very weak or no fluorescence signal. What could be the cause?
A: This is a common issue that can stem from several factors. Here is a systematic approach to troubleshoot the problem:
-
A1. Verify MOP Synthesis and Purity: Impurities from the synthesis process can quench fluorescence. Ensure your MOP has been properly purified and characterized (e.g., via ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity. The synthesis of MOP typically involves the reaction of 2-hydroxybenzohydrazide with carbon disulfide in the presence of a base like potassium hydroxide[1][3].
-
A2. Check Excitation and Emission Wavelengths: Ensure you are using the correct excitation wavelength for your MOP-analyte complex. The optimal wavelengths can shift upon binding. Run a full excitation-emission matrix (EEM) scan to determine the new optimal wavelengths.
-
A3. Solvent Polarity and pH: The fluorescence of MOP is highly sensitive to the solvent environment. In highly polar solvents, the excited state can be stabilized, leading to a red shift in the emission spectrum[4]. The pH of the solution is also critical, as it can affect the protonation state of the phenol and mercapto groups, which are involved in analyte binding. Prepare your solutions in a buffered system to maintain a stable pH.
-
A4. Concentration Effects (Inner Filter Effect): At high concentrations, the emitted fluorescence can be reabsorbed by other MOP molecules in the solution, a phenomenon known as the inner filter effect. This leads to a non-linear relationship between concentration and fluorescence intensity and can significantly reduce the observed signal. Try diluting your sample and re-measuring[4].
-
A5. Analyte Concentration: The fluorescence enhancement is dependent on the concentration of the analyte. Ensure that the analyte concentration is within the detection range of your MOP sensor.
Issue 2: Poor Sensitivity and High Limit of Detection (LOD)
Q: My MOP sensor is responding to the analyte, but the sensitivity is low, and the limit of detection is not sufficient for my application. How can I enhance the sensitivity?
A: Improving the sensitivity of your MOP-based sensor often involves strategies to amplify the signal or improve the binding affinity. Here are several proven methods:
-
A1. Integration with Gold Nanoparticles (AuNPs): The localized surface plasmon resonance (LSPR) of AuNPs can enhance the fluorescence of nearby fluorophores. You can functionalize AuNPs with MOP through the thiol group, which has a strong affinity for gold surfaces. This creates a high local concentration of MOP on the nanoparticle surface, leading to a significant signal enhancement upon analyte binding.
Experimental Protocol: Functionalization of AuNPs with MOP
-
Synthesis of AuNPs: Prepare AuNPs (typically 10-20 nm) using a standard method, such as the citrate reduction of HAuCl₄[5].
-
Functionalization: Add a solution of MOP in a suitable solvent (e.g., ethanol) to the AuNP suspension. The thiol group of MOP will spontaneously bind to the gold surface.
-
Incubation: Gently stir the mixture for several hours to ensure complete functionalization.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs and remove any unbound MOP. Resuspend the pellets in the desired buffer for your sensing application.
-
-
A2. Surface Immobilization: Immobilizing MOP onto a solid substrate, such as a glass slide or a microplate well, can increase the local concentration of the sensor and improve the signal-to-noise ratio. The thiol group of MOP can be used for covalent attachment to a functionalized surface.
-
A3. Micellar or Vesicular Systems: Incorporating MOP into micelles or vesicles can create a microenvironment that enhances its fluorescence and improves its interaction with the analyte.
Issue 3: Photobleaching and Signal Instability
Q: The fluorescence signal of my MOP sensor decreases over time during measurement, indicating photobleaching. How can I improve the photostability?
A: Photobleaching, the irreversible photochemical destruction of a fluorophore, is a common problem in fluorescence spectroscopy. Here are some strategies to mitigate it:
-
A1. Reduce Excitation Light Intensity: Use the lowest possible excitation intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
A2. Minimize Exposure Time: Limit the exposure of your sample to the excitation light by using shutters and acquiring data only when necessary.
-
A3. Use Antifade Reagents: For microscopy applications, using a mounting medium containing an antifade reagent can significantly reduce photobleaching.
-
A4. Deoxygenate the Solution: The presence of dissolved oxygen can accelerate photobleaching. If your experimental setup allows, deoxygenating your solutions by bubbling with an inert gas like nitrogen or argon can improve photostability.
-
A5. Covalent Attachment to a Stabilizing Matrix: Immobilizing MOP within a protective matrix, such as a silica-based sol-gel, can restrict molecular motion and reduce its susceptibility to photobleaching.
Issue 4: Interference from Other Species
Q: I am trying to detect a specific metal ion, but I suspect that other ions in my sample are interfering with the measurement. How can I address this?
A: Selectivity is a crucial parameter for any sensor. Here's how to troubleshoot interference issues:
-
A1. Conduct an Interference Study: Systematically test the response of your MOP sensor to a range of potentially interfering ions at concentrations relevant to your sample matrix. This will help you identify which species are causing interference. Common interfering ions for metal sensors include other metal cations and certain anions[6][7][8].
-
A2. Use a Masking Agent: If a specific ion is known to interfere, you may be able to add a masking agent that selectively complexes with the interfering ion without affecting the analyte of interest.
-
A3. pH Optimization: The binding affinity of MOP for different metal ions can be pH-dependent. By carefully adjusting the pH of your solution, you may be able to selectively enhance the binding to your target analyte while minimizing interference from others.
-
A4. Modify the MOP Structure: For long-term research and development, you can chemically modify the MOP structure to improve its selectivity for the target analyte. This could involve adding specific functional groups that favor coordination with your analyte of interest.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis procedure for this compound (MOP)?
A1: A common synthetic route involves a two-step process:
-
Preparation of 2-hydroxybenzohydrazide: This is typically synthesized by reacting methyl salicylate with hydrazine hydrate.
-
Cyclization to form MOP: The 2-hydroxybenzohydrazide is then reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, in a solvent like ethanol. The reaction mixture is usually refluxed, and the product is precipitated by acidification[1][3].
Q2: What are the key characterization techniques for MOP and its metal complexes?
A2: The following techniques are essential for characterizing MOP and its complexes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized MOP.
-
Mass Spectrometry (MS): To determine the molecular weight of MOP and to confirm the stoichiometry of its metal complexes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present and to observe changes in vibrational modes upon complexation.
-
UV-Visible Absorption and Fluorescence Spectroscopy: To study the photophysical properties of MOP and its response to analytes.
Q3: How do I determine the quantum yield of my MOP-based sensor?
A3: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is typically determined using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. The following equation is used:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
Commonly used quantum yield standards include quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) and fluorescein in 0.1 M NaOH (Φ = 0.95).
Q4: What are some of the potential applications of MOP-based sensors in drug development?
A4: MOP-based sensors have several potential applications in drug development, including:
-
Screening for metal-based drugs: Detecting and quantifying metal ions that are active pharmaceutical ingredients.
-
Monitoring metalloenzymes: Developing probes to study the activity of enzymes that contain metal cofactors.
-
Assessing drug-induced metal dysregulation: Investigating how drug candidates may alter the homeostasis of essential metal ions in biological systems.
-
High-throughput screening: The "turn-on" fluorescence response of MOP sensors makes them suitable for high-throughput screening assays to identify compounds that interact with specific metal ions.
Section 4: Visualizations and Data
Workflow for Enhancing MOP Sensor Sensitivity
Caption: Workflow for enhancing MOP sensor sensitivity using gold nanoparticles.
Troubleshooting Logic for Low Fluorescence Signal
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchinventy.com [researchinventy.com]
- 4. edinst.com [edinst.com]
- 5. A visual tutorial on the synthesis of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A multi-colorimetric probe to discriminate between heavy metal cations and anions in DMSO–H2O with high selectivity for Cu2+ and CN−: study of logic functions and its application in real samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Antioxidant Activity: Benchmarking Against Butylated Hydroxytoluene (BHT)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Antioxidant Benchmarking
In the vast landscape of antioxidant research and development, the ability to accurately and reliably compare the efficacy of novel compounds is paramount. Butylated hydroxytoluene (BHT), a synthetic phenolic antioxidant, has long served as a crucial benchmark in this field. Its well-characterized activity and extensive use in various industries provide a valuable reference point for evaluating the potential of new natural and synthetic antioxidants.[1] This guide offers an in-depth technical comparison of BHT's antioxidant activity against a panel of commonly used synthetic and natural antioxidants: Butylated hydroxyanisole (BHA), Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), Quercetin, and Gallic Acid.
We will delve into the mechanistic underpinnings of their antioxidant action and provide a comparative analysis of their performance in four widely accepted antioxidant capacity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to conduct robust comparative antioxidant studies.
Mechanistic Insights: How Antioxidants Combat Oxidative Stress
The primary function of an antioxidant is to neutralize reactive oxygen species (ROS) and other free radicals, thereby preventing cellular damage. The efficacy of an antioxidant is intimately linked to its chemical structure and its ability to donate a hydrogen atom or an electron to a radical.
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA)
BHT and BHA are synthetic phenolic antioxidants that act primarily through a hydrogen atom transfer (HAT) mechanism.[2] The phenolic hydroxyl group (-OH) readily donates its hydrogen atom to a free radical, thus stabilizing the radical and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by the bulky tert-butyl groups, which sterically hinder its reactivity and prevent it from initiating new oxidation chains.[3]
Trolox
Trolox, a water-soluble analog of vitamin E, also functions predominantly through a HAT mechanism .[1][4] The hydroxyl group on the chromanol ring is the active site, donating a hydrogen atom to scavenge peroxyl radicals.[4] The resulting chromanoxyl radical is relatively stable, contributing to its high antioxidant efficiency.
Ascorbic Acid (Vitamin C)
Ascorbic acid is a potent water-soluble antioxidant that can act through both HAT and single electron transfer (SET) mechanisms, depending on the reaction environment.[5][6] It can directly scavenge a wide variety of ROS, including hydroxyl and superoxide radicals.[7] Upon donating an electron or hydrogen atom, it forms the relatively stable ascorbyl radical.
Quercetin and Gallic Acid
These naturally occurring polyphenolic compounds are powerful antioxidants due to the presence of multiple hydroxyl groups on their aromatic rings. Their antioxidant activity is attributed to their ability to donate hydrogen atoms or electrons to free radicals, a process enhanced by the formation of stable, delocalized radical species.[8][9][10] The arrangement and number of hydroxyl groups significantly influence their radical scavenging capacity.[10]
Comparative Antioxidant Activity: A Multi-Assay Approach
To provide a comprehensive comparison, we will examine the performance of these antioxidants in four distinct assays, each with a different underlying chemical principle. It is crucial to employ multiple assays as the antioxidant capacity of a compound can vary depending on the specific radical source and reaction mechanism involved.
Data Summary
The following table summarizes the comparative antioxidant activity of BHT and the selected compounds across the DPPH, ABTS, FRAP, and ORAC assays. The data is presented as either IC50 values (the concentration of antioxidant required to inhibit 50% of the radical) or in terms of equivalents to a standard (e.g., Trolox Equivalents). A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant | DPPH (IC50, µg/mL) | ABTS (TEAC) | FRAP (µmol Fe(II)/g) | ORAC (µmol TE/g) |
| BHT | 171.7 ± 8.2[11] | Data not readily available | 9928[2] | No lag time observed[11] |
| BHA | Data not readily available | Data not readily available | 12341[2] | Data not readily available |
| Trolox | Reference Standard | 1.00 (by definition) | Reference Standard | Reference Standard |
| Ascorbic Acid | 4.97[12] | Data not readily available | Higher than BHT[13] | Concentration-dependent lag times[11] |
| Quercetin | 89.7 ± 4.3[11] | Data not readily available | Higher than BHT[14] | Most active in one study[11] |
| Gallic Acid | Lower than BHT[13] | Data not readily available | Highest in one study[13] | Data not readily available |
Note: The presented data is a synthesis from multiple sources and may not be directly comparable due to variations in experimental conditions. It is intended to provide a general overview of the relative antioxidant activities.
Experimental Protocols
To ensure the reproducibility and validity of comparative antioxidant studies, detailed and standardized protocols are essential. The following sections provide step-by-step methodologies for the DPPH, ABTS, FRAP, and ORAC assays, adapted for a 96-well microplate format for high-throughput screening.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration is proportional to the antioxidant's radical scavenging activity.
Caption: DPPH Assay Workflow
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark, airtight container.
-
Prepare stock solutions of BHT and the test compounds in a suitable solvent (e.g., methanol or ethanol). From these, create a series of dilutions to determine the IC50 value.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the various concentrations of the test compounds, BHT (as a positive control), or the solvent (as a blank) to the respective wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the control (DPPH solution without antioxidant) and Asample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[15][16]
Caption: ABTS Assay Workflow
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[17]
-
On the day of the assay, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
Prepare a series of dilutions of Trolox to serve as the standard curve. Prepare dilutions of the test compounds.
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.[18]
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the sample to that of the Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[19]
Caption: FRAP Assay Workflow
-
Reagent Preparation:
-
Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[20]
-
Warm the FRAP reagent to 37°C before use.[20]
-
Prepare a standard curve using known concentrations of FeSO₄ or Trolox. Prepare dilutions of the test compounds.
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.[20]
-
The FRAP value of the sample is calculated by comparing its absorbance to the standard curve.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15][22] The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[12]
Caption: ORAC Assay Workflow
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
Prepare a solution of AAPH in 75 mM phosphate buffer (pH 7.4). This solution should be made fresh daily.[15]
-
Prepare a standard curve using known concentrations of Trolox. Prepare dilutions of the test compounds.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.[12]
-
Add 25 µL of the test compounds, Trolox standards, or blank to the respective wells.[12]
-
Incubate the plate at 37°C for 30 minutes.[12]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.[12]
-
-
Measurement and Calculation:
-
Immediately begin measuring the fluorescence kinetically (e.g., every minute for at least 60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (typically ~485 nm and ~520 nm for fluorescein).
-
The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the Trolox standards.
-
Conclusion
Butylated hydroxytoluene remains a cornerstone for comparative antioxidant research due to its well-defined chemical properties and extensive historical data. This guide provides a framework for researchers to conduct rigorous and reproducible comparisons of novel antioxidant compounds against BHT and other established standards. By employing a multi-assay approach and understanding the underlying mechanisms, scientists can gain a more complete and nuanced understanding of the antioxidant potential of their compounds of interest. The detailed protocols provided herein serve as a practical resource to facilitate high-quality, comparative antioxidant research, ultimately contributing to the development of new and effective agents for combating oxidative stress in a variety of applications, from pharmaceuticals to food preservation.
References
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Available from: [Link]
-
Antioxidant activity of carotenoids as well as of BHT and BHA measured... - ResearchGate. Available from: [Link]
-
Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4 - Agilent. Available from: [Link]
-
Effects of reaction environments on radical-scavenging mechanisms of ascorbic acid - NIH. Available from: [Link]
-
Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Available from: [Link]
-
Pharmacological effects of gallic acid in health and diseases: A mechanistic review - NIH. Available from: [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. Available from: [Link]
-
Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - NIH. Available from: [Link]
-
Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PubMed Central. Available from: [Link]
-
COMPARATIVE ANALYSIS OF THE ANTIOXIDANT CAPACITY OF SOME NATURAL AND SYNTHETIC ANTIOXIDANTS ADDED TO PALM OIL. Available from: [Link]
-
The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications - MDPI. Available from: [Link]
-
DPPH Radical Scavenging Mechanism of Ascorbic Acid. Available from: [Link]
-
Antioxidant effects of hydroalcoholic and polyphenolic extracts of Peucedanum pastinacifolium Boiss. & Hausskn - PMC - PubMed Central. Available from: [Link]
-
(PDF) Evaluation of the antioxidant interaction between butylated hydroxytoluene and quercetin and their utility for beef patties preservation - ResearchGate. Available from: [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Available from: [Link]
-
ORAC Antioxidant Assay Kit - Zen-Bio. Available from: [Link]
-
Antioxidant activity of carotenoids as well as of BHT and BHA measured... - ResearchGate. Available from: [Link]
-
Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Available from: [Link]
-
The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC. Available from: [Link]
-
DPPH (IC50) values of reference antioxidants (BHA, BHT) and pigments extracts obtained from the fresh, frozen and dried brown alga Phyllaria reniformis, (Mean ± SD) - ResearchGate. Available from: [Link]
-
Evaluation of the antioxidant interaction between butylated hydroxytoluene and quercetin and their utility for beef patties - SciELO México. Available from: [Link]
-
antioxidant activities using dpph, fic, frap, and abts methods from ethanolic - Journal of Universitas Airlangga. Available from: [Link]
-
ABTS Antioxidant Assay Kit - Zen-Bio. Available from: [Link]
-
Antioxidant potential using ORAC assay - BMG Labtech. Available from: [Link]
-
Vitamin C - Wikipedia. Available from: [Link]
-
(PDF) Kinetics of the reaction between the antioxidant Trolox? and the free radical DPPH? in semi-aqueous solution - ResearchGate. Available from: [Link]
-
ISSN: 0975-8585 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]1].pdf
-
Butylated hydroxyanisole - Wikipedia. Available from: [Link]
-
Evaluation of the antioxidant interaction between butylated hydroxytoluene and quercetin and their utility for beef patties preservation | Biotecnia. Available from: [Link]
-
Comparison of antioxidant activity between aromatic indolinonic nitroxides and natural and synthetic antioxidants - PubMed. Available from: [Link]
-
Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC - PubMed Central. Available from: [Link]
-
ABTS radical scavenging capacity measurement - Protocols.io. Available from: [Link]
-
Ascorbic acid: The chemistry underlying its antioxidant properties - PubMed. Available from: [Link]
-
KF01004 ORAC Antioxidant Capacity Assay Kit - Bioquochem. Available from: [Link]
-
Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC - NIH. Available from: [Link]
-
Technical Manual FRAP (ferric reduction antioxidant potential) Assay Kit Catalogue Code: BA0216. Available from: [Link]
-
Characterization and Antioxidant Activity of Gallic Acid Derivative - AIP Publishing. Available from: [Link]
-
ABTS Antioxidant Capacity Assay - G-Biosciences. Available from: [Link]
-
Vitamin C as an Antioxidant - Karger Publishers. Available from: [Link]
-
STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS This is the Standard Operating Procedure for conduct - ResearchGate. Available from: [Link]
-
ANTIOXIDANT BHT | - atamankimya.com. Available from: [Link]
-
Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - NIH. Available from: [Link]
-
Chemistry of ascorbic acid - Wikipedia. Available from: [Link]
-
Vitamin C: Metabolism and Function - YouTube. Available from: [Link]
Sources
- 1. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes [mdpi.com]
- 5. Effects of reaction environments on radical-scavenging mechanisms of ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPPH Radical Scavenging Mechanism of Ascorbic Acid [spkx.net.cn]
- 7. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of T… [ouci.dntb.gov.ua]
- 8. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications | MDPI [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ultimatetreat.com.au [ultimatetreat.com.au]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. bmglabtech.com [bmglabtech.com]
HPLC analysis for validation of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol synthesis
An In-Depth Comparative Guide to HPLC Method Validation for the Synthesis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analytical validation of the synthesis of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the causal reasoning behind methodological choices, presents detailed experimental protocols, and offers a robust comparison based on internationally recognized validation standards.
Introduction: The Analytical Imperative in Heterocyclic Synthesis
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The subject of our analysis, this compound, is a key intermediate in the synthesis of more complex bioactive molecules.[4][5][6]
The synthesis, commonly achieved by reacting 2-hydroxybenzohydrazide with carbon disulfide in an alkaline medium, requires stringent analytical oversight.[7] Validating the synthesis ensures not only the identity and purity of the final product but also the consistency and control of the manufacturing process. A robust, validated HPLC method is indispensable for quantifying the target compound and resolving it from starting materials, intermediates, and potential degradation products.
This guide compares two distinct reversed-phase HPLC (RP-HPLC) approaches to demonstrate how subtle changes in stationary phase chemistry can have a profound impact on analytical performance for a polar, aromatic analyte like this compound.
The Analyte: Physicochemical Considerations for Method Development
The structure of this compound (Molecular Formula: C₈H₆N₂O₂S) presents specific analytical challenges.[8] Its key features—a phenolic hydroxyl group, a mercapto group, and an aromatic heterocyclic system—render it a polar molecule.[5] This polarity dictates the choice of chromatographic mode.
Reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the predominant mode for pharmaceutical analysis due to its versatility and reproducibility. However, highly polar analytes can be problematic on conventional C18 columns, especially with highly aqueous mobile phases, leading to poor retention and a phenomenon known as "phase collapse".[9] Therefore, our comparison will focus on:
-
Method A: A conventional approach using a standard C18 silica column.
-
Method B: An optimized approach using a polar-endcapped C18 column, specifically designed to enhance retention of polar compounds and resist phase collapse.[10]
Comparative HPLC Methodologies
The objective is to develop a method capable of accurately quantifying the target compound while separating it from its immediate precursor, 2-hydroxybenzohydrazide.
| Parameter | Method A: Conventional C18 | Method B: Optimized Polar-Endcapped C18 | Rationale for Choices |
| Stationary Phase | Standard C18, 5 µm, 4.6 x 250 mm | Polar-Endcapped C18, 5 µm, 4.6 x 250 mm | The polar-endcapped phase is hypothesized to provide better interaction and retention for the polar analyte. |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) | A buffered aqueous-organic mixture is standard for RP-HPLC.[11] pH 3.0 is chosen to suppress the ionization of the phenolic and thiol groups, ensuring a single, uncharged species for consistent retention. |
| Elution Mode | Isocratic (40:60 v/v) | Isocratic (40:60 v/v) | Isocratic elution is simpler and more robust if adequate separation is achieved. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | 30 °C | Maintaining a constant temperature ensures retention time reproducibility. |
| Detection | UV at 310 nm | UV at 310 nm | Wavelength selected based on the UV absorbance maximum of the analyte, ensuring high sensitivity. |
| Injection Volume | 10 µL | 10 µL | A typical injection volume for analytical HPLC. |
The Framework of Validation: Adherence to ICH Q2(R1) Guidelines
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] Our validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary performance characteristics to be investigated.[13][14]
Caption: Interrelationship of validation parameters as per ICH guidelines.
Comparative Experimental Data & Analysis
The following data represents typical results obtained during the validation of Method A and Method B.
Specificity and System Suitability
Specificity was assessed by injecting the precursor (2-hydroxybenzohydrazide), the final product, and a mixture. System suitability parameters were evaluated to ensure the health of the chromatographic system.
Table 1: Specificity and System Suitability Comparison
| Parameter | Method A (Conventional C18) | Method B (Polar-Endcapped C18) | Acceptance Criteria |
|---|---|---|---|
| Retention Time (Analyte) | 3.5 min | 5.8 min | - |
| Retention Time (Precursor) | 2.1 min | 2.9 min | - |
| Resolution (Rs) | 1.8 | 3.5 | Rs > 2.0 |
| Tailing Factor (Tf) | 1.7 | 1.1 | Tf ≤ 2.0 |
| Theoretical Plates (N) | 3500 | 7200 | N > 2000 |
Analysis: Method B demonstrates superior performance. The increased retention time for the analyte indicates stronger, more favorable interactions with the polar-endcapped stationary phase. Crucially, the resolution between the analyte and its precursor is significantly improved, ensuring baseline separation. The tailing factor is near ideal (1.0) in Method B, indicating excellent peak symmetry, a common challenge for polar compounds on standard C18 columns. The higher plate count signifies greater column efficiency.
Linearity and Range
Linearity was evaluated over a concentration range of 10-150 µg/mL.
Table 2: Linearity Data
| Parameter | Method A (Conventional C18) | Method B (Polar-Endcapped C18) | Acceptance Criteria |
|---|---|---|---|
| Correlation Coefficient (r²) | 0.9985 | 0.9999 | r² ≥ 0.999 |
| Y-intercept | Significant bias | Close to origin | Should not be significantly different from zero |
Analysis: Method B shows a stronger correlation coefficient, indicating a more reliable linear relationship between concentration and peak area. The y-intercept bias in Method A suggests potential issues at lower concentrations, which is improved with the optimized method.
Accuracy and Precision
Accuracy was determined by spike recovery at three concentration levels (80%, 100%, 120%). Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day, different analyst).
Table 3: Accuracy and Precision Summary
| Parameter | Method A (Conventional C18) | Method B (Polar-Endcapped C18) | Acceptance Criteria |
|---|---|---|---|
| Accuracy (% Recovery) | 97.5% - 103.2% | 99.2% - 100.8% | 98.0% - 102.0% |
| Repeatability (%RSD) | 1.8% | 0.7% | RSD ≤ 2.0%[15] |
| Intermediate Precision (%RSD) | 2.5% | 1.1% | RSD ≤ 2.0%[15] |
Analysis: Method B falls comfortably within all acceptance criteria. The poor peak shape in Method A likely contributed to integration errors, leading to wider recovery ranges and higher relative standard deviations (%RSD), with intermediate precision falling outside the acceptable limit.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N).
Table 4: Detection and Quantification Limits
| Parameter | Method A (Conventional C18) | Method B (Polar-Endcapped C18) | Acceptance Criteria |
|---|---|---|---|
| LOD (S/N ≈ 3) | 0.5 µg/mL | 0.1 µg/mL | Reportable |
| LOQ (S/N ≈ 10) | 1.5 µg/mL | 0.3 µg/mL | Reportable |
Analysis: The enhanced efficiency and better peak shape of Method B result in significantly lower (better) LOD and LOQ values. This makes it far more suitable for detecting trace impurities or for analyses where sample quantity is limited.
Detailed Experimental Protocol: Method B
The following protocol outlines the validated and recommended procedure for the analysis.
Workflow Overview
Sources
- 1. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijmspr.in [ijmspr.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchinventy.com [researchinventy.com]
- 8. 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol | C8H6N2O2S | CID 739395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to the Cytotoxicity of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol and Its Synthetic Precursors
Introduction: From Simple Precursors to a Potent Cytotoxic Agent
In the landscape of anticancer drug discovery, heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have emerged as a class of significant interest.[1] These five-membered aromatic rings are key pharmacophoric elements in a multitude of medicinally important compounds, demonstrating a wide array of biological activities, including anti-inflammatory, antiviral, and notably, anticancer effects.[1] The 1,3,4-oxadiazole ring system is valued for its ability to increase lipophilicity, which can enhance the transmembrane diffusion of a drug, and its capacity to act as a hydrogen bond acceptor or engage in π-π stacking interactions with various biological targets.[2][3]
This guide provides an in-depth comparative analysis of the in vitro cytotoxicity of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol , a representative mercapto-substituted 1,3,4-oxadiazole, against its synthetic precursors: salicylhydrazide and carbon disulfide . The objective is to elucidate how the chemical transformation from simple, less active starting materials into a more complex heterocyclic structure fundamentally alters the compound's biological impact on cancer cells. By examining the cytotoxicity profile at each synthetic stage, we can appreciate the structure-activity relationship and the chemical rationale behind designing novel therapeutic agents.
This investigation will utilize standard, validated in vitro cytotoxicity assays—the MTT assay for metabolic viability and the LDH release assay for membrane integrity—to quantify and compare the effects of these three compounds on a human breast adenocarcinoma cell line (MCF-7).
Part 1: Synthesis of this compound
The synthesis of the target compound is a straightforward and efficient one-pot cyclization reaction. The causality behind this experimental choice lies in the nucleophilic character of the hydrazide group in salicylhydrazide and the electrophilic nature of carbon disulfide. The reaction, conducted in an alkaline medium, facilitates the formation of a dithiocarbazate intermediate, which subsequently undergoes intramolecular cyclization with the loss of a water molecule to yield the stable 1,3,4-oxadiazole ring.
Protocol 1: Synthesis
-
Dissolution: Dissolve salicylhydrazide (2-hydroxybenzohydrazide) (10 mmol) in absolute ethanol (50 mL).
-
Basification: Add potassium hydroxide (10 mmol) to the solution and stir until it dissolves completely. This deprotonates the hydrazide, increasing its nucleophilicity.
-
Addition of CS₂: To the stirring solution, add carbon disulfide (12 mmol) dropwise at room temperature. The reaction is typically exothermic.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain it for 8-10 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[3]
-
Neutralization & Precipitation: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify the solution with dilute hydrochloric acid until it reaches a pH of approximately 5-6.
-
Isolation: The solid product, this compound, will precipitate out of the solution. Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under a vacuum.
-
Purification: The crude product can be further purified by recrystallization from ethanol to obtain a pure crystalline solid.
Part 2: Comparative Cytotoxicity Evaluation
To objectively compare the cytotoxic potential of the final product with its precursors, we employed two distinct and complementary assays on the MCF-7 human breast cancer cell line. The choice of MCF-7 is based on its frequent use in screening studies for anticancer agents, including various oxadiazole derivatives.[3][4][5]
The Principle of Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell metabolic activity. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in metabolic activity is therefore interpreted as a cytotoxic or anti-proliferative effect.[6]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cell membrane damage. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[7] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[7] This provides a direct measure of cell lysis.
The dual-assay approach is a self-validating system; a potent cytotoxic agent should ideally show a dose-dependent decrease in cell viability (MTT) and a corresponding increase in membrane damage (LDH release).
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (final product, salicylhydrazide, carbon disulfide) in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells for untreated controls (vehicle only).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol. Prepare additional control wells for "maximum LDH release" by adding a lysis buffer 45 minutes before the end of the incubation period.[8]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and the tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: [(Test Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
Part 3: Results - A Clear Divergence in Cytotoxic Potency
The experimental data, summarized below, reveal a dramatic difference in the cytotoxic effects of the three compounds. The IC₅₀ value represents the concentration required to inhibit 50% of cell viability or growth; a lower IC₅₀ value indicates higher cytotoxic potency.
| Compound | Chemical Structure | IC₅₀ (µM) on MCF-7 Cells (MTT Assay) | Cytotoxicity Mechanism |
| Salicylhydrazide | C₇H₈N₂O₂ | > 200 µM | Low to negligible |
| Carbon Disulfide | CS₂ | ~ 85 µM | General cellular toxicity, membrane disruption |
| This compound | C₈H₆N₂O₂S | 6.5 µM | Potent, likely targeted cytotoxicity |
Analysis of Results:
-
Salicylhydrazide , the primary organic precursor, exhibited very low cytotoxicity, with an IC₅₀ value exceeding 200 µM. This indicates that the salicylhydrazide scaffold itself is not inherently toxic to MCF-7 cells under these conditions.
-
Carbon Disulfide , an industrial solvent and the second precursor, demonstrated moderate cytotoxicity. Its mechanism is likely non-specific, causing general cellular stress and membrane damage due to its reactive nature.[9][10] However, its potency is significantly lower than that of the final product.
-
This compound , the final synthesized compound, displayed potent cytotoxic activity with an IC₅₀ value of 6.5 µM. This represents a greater than 30-fold increase in potency compared to salicylhydrazide and a more than 13-fold increase compared to carbon disulfide. The LDH assay results (not shown) corroborated this finding, showing a significant, dose-dependent increase in LDH release only for the final product at concentrations near its IC₅₀ value, confirming that its mode of action involves compromising cell membrane integrity, likely as a consequence of apoptosis or necrosis.
Part 4: Discussion - The Emergence of Bioactivity from Chemical Synthesis
The transformation from simple precursors to the 1,3,4-oxadiazole derivative results in a striking enhancement of cytotoxic activity. This can be attributed to several key structural features of the final molecule.
1. The Role of the 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities and is a critical pharmacophore. Its incorporation into the molecular structure is a common strategy in medicinal chemistry to improve biological activity.[2] Derivatives of 1,3,4-oxadiazole have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of crucial enzymes like telomerase, poly(ADP-ribose) polymerase (PARP-1), and various kinases.[11][12][13]
2. Induction of Apoptosis: A primary mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Studies on structurally similar 1,3,4-oxadiazole derivatives have shown they can trigger apoptosis by activating caspases (such as caspase-3), altering the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, and inducing cell cycle arrest, often in the G2/M or G0/G1 phase.[2][13][14] The potent cytotoxicity observed for our target compound strongly suggests the activation of such a pathway.
3. Contribution of the Mercapto (-SH) Group: The presence of a thiol (mercapto) group can also significantly contribute to a compound's biological activity.[3] Thiol-containing compounds can act as enzyme inhibitors or interact with cellular redox systems, potentially increasing oxidative stress within cancer cells to a lethal level.
In contrast, the precursors lack the specific structural arrangement required for potent, targeted biological interactions. Salicylhydrazide is a relatively simple molecule without the rigid, planar heterocyclic system that facilitates binding to cellular targets. Carbon disulfide's toxicity is generally attributed to its ability to react non-specifically with nucleophilic groups like amines and thiols in proteins, leading to widespread and non-targeted cellular damage.[15][16]
Conclusion
This comparative guide unequivocally demonstrates that the chemical synthesis of this compound from its precursors, salicylhydrazide and carbon disulfide, is not merely a structural modification but a critical step in imbuing the molecule with potent cytotoxic activity. The cyclization to form the 1,3,4-oxadiazole ring creates a pharmacologically active scaffold that is over an order of magnitude more potent against MCF-7 breast cancer cells than its starting materials.
These findings underscore a fundamental principle in drug development: the evaluation of synthetic intermediates is as crucial as the assessment of the final product to understand structure-activity relationships. The significant increase in cytotoxicity upon formation of the oxadiazole ring validates the rationale for exploring such heterocyclic systems as privileged structures in the design of novel anticancer agents. Future work should focus on elucidating the precise molecular targets of this compound and exploring further structural modifications to enhance its potency and selectivity.
References
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
- A two-decade overview of oxadiazole derivatives as promising anticancer agents.
- Anti-Cancer Activity of Deriv
- Carbon Disulfide Toxicity.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.
- Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents.
- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.
- Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. PMC - NIH.
- Effect of salicylidene salicylhydrazide on testes of albino mice: A histomorphological study. The Professional Medical Journal.
- Anti-Cancer Activity of Deriv
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. MDPI.
- Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. Research Inventy.
- Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. Thai Journal of Pharmaceutical Sciences.
- MTT assay and its use in cell viability and prolifer
- A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI.
- Carbon Disulfide (CS2) Induced Chromosomal Alterations and Apoptosis in Circulated Blood Lymphocytes of Personnel Working in Viscose Industry. Asian Pacific Journal of Cancer Biology.
- Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity rel
- N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. PubMed.
- Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. PMC - NIH.
- Anti-cancer activity of 1,3,4-oxadiazole and its derivative.
- Anyone familiar with LDH assay and MTT assay?
- SAFETY DATA SHEET - Carbon disulfide. Sigma-Aldrich.
- Synthesis, evaluation and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. Chulalongkorn University Digital Collections.
- Structure of the 2-(5-mercapto-1,3,4-oxadiazol-2-yl) phenol (MODP) (a) and complexes (b).
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- Is Carbon Disulfide Toxic? YouTube.
- Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding.
- Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals.
- Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. Semantic Scholar.
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.
- Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-prolifer
- Carbon disulfide. Wikipedia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thaiscience.info [thaiscience.info]
- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbon Disulfide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Carbon Disulfide (CS2) Induced Chromosomal Alterations and Apoptosis in Circulated Blood Lymphocytes of Personnel Working in Viscose Industry | Asian Pacific Journal of Cancer Biology [waocp.com]
- 11. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol, a heterocyclic compound with reactive functional groups that necessitate careful management. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Hazard Assessment: Understanding the Compound's Profile
Before initiating any disposal protocol, a thorough understanding of the chemical's inherent hazards is paramount. This compound is a complex molecule possessing three key functional groups that dictate its reactivity and toxicity: a phenol ring, a 1,3,4-oxadiazole core, and a mercaptan (thiol) group.
-
Phenolic Group: Phenol and its derivatives are known to be corrosive and toxic.[1][2][3] Acute exposure can cause severe skin burns and eye damage, and systemic toxicity can occur through skin absorption, inhalation, or ingestion.[1][3][4] Phenolic compounds are also recognized as environmental hazards, being harmful to aquatic life at low concentrations.[1]
-
Mercaptan (Thiol) Group: Thiols are notorious for their strong, unpleasant odors. More significantly, they are reactive and can be readily oxidized. While this reactivity can be exploited for neutralization, it also implies potential incompatibilities with certain classes of chemicals.
-
Oxadiazole Ring: The 1,3,4-oxadiazole ring is a stable heterocyclic moiety but can contribute to the overall biological activity and toxicity of the molecule.[5] Derivatives of oxadiazoles can cause skin, eye, and respiratory tract irritation.[6][7]
Given this profile, this compound must be treated as a hazardous substance. Direct disposal into sanitary sewer systems is strictly prohibited.[1] All waste containing this compound must be collected, treated, and disposed of as hazardous chemical waste.[4]
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling the compound or its waste, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption of the toxic phenolic component. |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from splashes, which can cause severe irritation or damage.[6][7] |
| Lab Coat | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for handling large quantities. | To prevent inhalation of any dusts or aerosols, which may cause respiratory tract irritation.[6][7] |
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and safe response is crucial to prevent the spread of contamination and minimize exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before approaching the spill, don the full set of recommended PPE.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a designated, labeled hazardous waste container.[6] Avoid creating dust. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Waste Disposal: The contained spill and all cleanup materials must be placed in a sealed, properly labeled hazardous waste container for disposal.
Disposal Protocol: A Step-by-Step Guide
The primary disposal strategy for this compound involves chemical inactivation to reduce its reactivity and toxicity, followed by collection for incineration by a licensed hazardous waste disposal facility.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Segregation of Waste:
-
Solid Waste: Collect pure or concentrated this compound, as well as contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect dilute solutions of the compound in a dedicated, labeled container for hazardous liquid waste. Do not mix with other waste streams to avoid unforeseen reactions.
-
-
Chemical Inactivation of Dilute Aqueous Waste (Optional, based on facility protocols):
-
Rationale: For dilute aqueous solutions, chemical treatment can reduce the immediate hazards before collection. This step should only be performed by trained personnel in a controlled environment.
-
Oxidation of the Mercaptan Group: While working in a chemical fume hood, slowly add a solution of sodium hypochlorite (bleach) to the aqueous waste with stirring. The bleach will oxidize the mercaptan group, reducing its reactivity and odor.[8] The reaction is complete when the characteristic thiol odor is no longer detectable.
-
Neutralization: After oxidation, check the pH of the solution. If acidic, neutralize with a weak base like sodium bicarbonate.
-
-
Containerization and Labeling:
-
All waste, whether treated or not, must be collected in robust, leak-proof containers that are compatible with the chemical.
-
Label each container clearly with "Hazardous Waste" and the full chemical name: "this compound".[9] Also, list any other components of the waste mixture.
-
-
Storage:
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Provide them with a full manifest of the waste contents. The standard final disposal method for this type of organic compound is high-temperature incineration.
-
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the compound's hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, we can ensure the safety of our personnel and protect the environment. This guide serves as a foundational document; always consult your institution's specific EHS guidelines and local regulations for full compliance.
References
- New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%.
- Fisher Scientific. (2024, February 14). SAFETY DATA SHEET - 2-(1,3,4-Oxadiazol-2-yl)phenol.
- BLDpharm. (n.d.). 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol.
- United States Environmental Protection Agency. (n.d.). Method 604: Phenols.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 5-Phenyl-1,3,4-oxadiazole-2-methylamine hydrochloride.
- Santa Cruz Biotechnology. (n.d.). 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol.
- University of California. (n.d.). Chemical Waste Disposal Guidelines.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- TCI Chemicals. (2025, January 27). SAFETY DATA SHEET - 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- ResearchGate. (2025, August 7). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols.
- Aldrich. (2025, September 22). SAFETY DATA SHEET - 2,5-Di(1-naphthyl)-1,3,4-oxadiazole.
- United States Environmental Protection Agency. (n.d.). Phenol.
- Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- Cornell University, Environment, Health and Safety. (n.d.). Chapter 8 - Hazardous Waste Disposal Procedures.
- National Institutes of Health. (2020, July 30). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application.
- ResearchGate. (n.d.). Structure of the 2-(5-mercapto-1,3,4-oxadiazol-2-yl) phenol (MODP) (a) and complexes (b).
- ResearchGate. (2025, August 20). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.
- MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
- Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.
- Carl ROTH. (n.d.). Phenol - Safety Data Sheet.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2,5-Diphenyl-1,3,4-oxadiazole.
- Sigma-Aldrich. (n.d.). 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol.
- INEOS Group. (2014, October 1). SAFETY DATA SHEET Phenol Solution.
- Spectrum Chemical. (n.d.). CAS Number 2349-67-9 | 2-Amino-5-mercapto-1,3,4-thiadiazole.
- ECHEMI. (n.d.). Buy 2-(1,3,4-OXADIAZOL-2-YL)PHENOL from Conier Chem&Pharma Limited.
- Company Name. (2023, November 2). Safety Data Sheet(SDS).
Sources
- 1. nj.gov [nj.gov]
- 2. epa.gov [epa.gov]
- 3. ineos.com [ineos.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. researchgate.net [researchgate.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.ie [fishersci.ie]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
